Methyl-d3 β-D-Glucuronide Sodium Salt
Description
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Properties
Molecular Formula |
C₇H₈D₃NaO₇ |
|---|---|
Molecular Weight |
230.15 |
Origin of Product |
United States |
Foundational & Exploratory
"Methyl-d3 β-D-Glucuronide Sodium Salt" chemical properties
Technical Monograph: Methyl-d3 -D-Glucuronide Sodium Salt
Optimizing Enzymatic Hydrolysis & Quantitative Bioanalysis
Executive Summary: The Role of the Isotope
In high-throughput forensic and clinical toxicology, the reliability of urinary drug testing hinges on a single, often variable step: enzymatic deconjugation . Methyl-d3
Unlike traditional internal standards that correct for ionization suppression, Methyl-d3-Gluc serves a dual purpose:
-
Hydrolysis Monitor: It mimics the glycosidic bond of drug conjugates. If the enzyme fails to cleave this simple surrogate, the sample preparation is flagged as invalid.
-
Quantitative Anchor: Its deuterium labeling (
) provides a mass-resolved signal distinct from endogenous methyl glucuronide, enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS).
Physicochemical Identity & Properties[1][2][3][4][5]
The sodium salt form confers high water solubility, essential for aqueous enzyme buffers, but introduces significant hygroscopicity that demands rigorous handling protocols.
| Property | Specification | Technical Note |
| Chemical Name | Methyl-d3 | The |
| Molecular Formula | Sodium adduct stabilizes the carboxylate group. | |
| Molecular Weight | ~233.17 g/mol | +3.02 Da shift vs. unlabeled analog. |
| Solubility | >50 mg/mL (Water) | Highly soluble; ideal for aqueous master mixes. |
| pKa | ~3.2 (Carboxylic acid) | Fully ionized at physiological pH (7.4) and hydrolysis pH (4.5–5.0). |
| Hygroscopicity | High (Deliquescent) | CRITICAL: Must be weighed in low-humidity environments (<30% RH). |
Mechanistic Application: The "Hydrolysis Sentinel"
The primary utility of Methyl-d3-Gluc is its ability to act as a Process Control Internal Standard (PCIS) . In a typical workflow, the standard is spiked into the urine matrix before enzyme addition.
The Biochemical Logic
-
Scenario A (Success): The enzyme cleaves the glycosidic bond. The LC-MS detects high levels of the aglycone (Methanol-d3) or, more commonly, the absence of the intact glucuronide parent ion.
-
Scenario B (Failure): Inhibitors prevent hydrolysis. The LC-MS detects high levels of the intact Methyl-d3-Gluc parent ion. The sample is flagged for re-extraction.
Workflow Visualization
The following diagram illustrates the decision logic using Methyl-d3-Gluc as a sentinel.
Figure 1: Logic flow for using Methyl-d3-Glucuronide as a self-validating hydrolysis control.
Analytical Protocol: LC-MS/MS Method Development
This protocol outlines the quantification of the intact Methyl-d3-Glucuronide to monitor its disappearance (hydrolysis efficiency).
A. Sample Preparation (Dilute-and-Shoot)
-
Stock Preparation: Dissolve Methyl-d3-Gluc Sodium Salt in Methanol:Water (50:50) to 1 mg/mL. Store at -20°C.
-
Note: Allow vial to reach room temperature before opening to prevent condensation (hygroscopic salt).
-
-
Working Solution: Dilute to 10 µg/mL in hydrolysis buffer (e.g., Ammonium Acetate pH 5.0).
-
Matrix Spike: Add 10 µL Working Solution to 100 µL Urine.
-
Hydrolysis: Add Enzyme, incubate.
-
Quench: Add 300 µL Acetonitrile (precipitates enzyme). Centrifuge 10 min at 10,000 rpm.
-
Injection: Inject 5 µL of supernatant.
B. LC-MS/MS Conditions[6][7]
-
Column: Polar C18 or HILIC (e.g., Kinetex Biphenyl, 2.6 µm). Note: Glucuronides are polar; standard C18 may yield poor retention.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B hold for 1 min (to retain polar salt), ramp to 90% B over 3 min.
C. Mass Spectrometry Transitions (Negative Mode ESI)
Glucuronides ionize strongly in negative mode (
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| Methyl-d3-Gluc | 210.1 | 175.0 | 15 | Loss of Methoxy-d3 group (Neutral Loss 35) |
| Methyl-d3-Gluc (Qual) | 210.1 | 113.0 | 25 | Ring fragmentation |
| Methyl-Gluc (Endogenous) | 207.1 | 175.0 | 15 | Loss of Methoxy group (Neutral Loss 32) |
Note: The sodium salt dissociates in solution; the MS detects the anionic free acid form.
Stability & Handling Guidelines
The sodium salt form of Methyl-d3-Glucuronide is chemically stable but physically vulnerable.
-
Hygroscopicity Management: The salt will deliquesce (turn to liquid) if exposed to ambient humidity (>40% RH) for extended periods.
-
Protocol: Store stock powder in a desiccator within a -20°C freezer.
-
Weighing: Use an anti-static weighing boat. Do not return unused powder to the stock vial.
-
-
Solution Stability:
-
pH Sensitivity: Stable at neutral pH (7.0). Hydrolysis (degradation) accelerates at pH < 3.0 or pH > 9.0.
-
Enzyme Contamination: Ensure all glassware is free of residual glucuronidase activity to prevent premature hydrolysis of the standard.
-
References
-
ARUP Laboratories. (2017).[1] Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology. Link
-
Kura Biotech. (2020). Evaluation of beta-glucuronidase enzymes for urine hydrolysis. Link
-
PubChem. (2025). Methyl-beta-D-glucuronide Sodium Salt - Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Methyl β-D-glucuronide sodium salt Product Sheet. Link
-
Farsalinos, K. E., et al. (2016). Protocol for the assessment of glucuronide hydrolysis efficiency in urine samples. International Journal of Analytical Chemistry. Link
Technical Whitepaper: Structural Elucidation and Validation of Methyl-d3 β-D-Glucuronide Sodium Salt
Executive Summary & Strategic Importance
Methyl-d3 β-D-glucuronide sodium salt (1-O-Methyl-d3-β-D-glucopyranosiduronate sodium) serves as a critical stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis. Its primary utility lies in normalizing matrix effects and recovery variability during the quantification of glucuronide metabolites—a ubiquitous Phase II metabolic pathway for xenobiotics.
The structural elucidation of this compound presents a unique analytical challenge: confirming the specific location of the isotopic label (the anomeric methyl group) while simultaneously verifying the stereochemical integrity of the β-linkage, which is prone to equilibration (mutarotation) if not stabilized as a salt.
This guide details a self-validating, orthogonal analytical workflow to unequivocally assign the structure of Methyl-d3 β-D-glucuronide.
Chemical Identity & Synthetic Origin[1]
Understanding the synthetic origin is the first step in structural verification. The compound is typically synthesized via acid-catalyzed Fischer glycosidation or using an activated glucuronyl donor (e.g., imidate) with Methanol-d3 (
Target Molecule Specifications
| Parameter | Value | Notes |
| IUPAC Name | Sodium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methoxy-d3)oxane-2-carboxylate | |
| Molecular Formula | Sodium Salt form | |
| Exact Mass (Monoisotopic) | 233.0591 Da | Calculated for Na salt |
| Isotopic Enrichment | > 99 atom % D | Critical for MS silence of M+0 |
| Stereochemistry | Beta ( | Trans-relationship at C1/C2 |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the specific site of deuteration.
Caption: Figure 1: Connectivity Map. The red node highlights the CD3 isotopic label attached via the beta-glycosidic bond.
Analytical Strategy: The "Silent" Confirmation
The elucidation relies on a "negative evidence" approach in 1H NMR combined with "positive evidence" in 13C NMR and HRMS.
A. High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and isotopic incorporation.
-
Method: ESI-MS (Negative Mode for free acid, Positive Mode for Sodium adducts).
-
Criteria:
-
Observe
at m/z ~233.06. -
Mass Shift: The peak must be +3.018 Da shifted relative to the unlabeled standard (
vs ). -
Isotope Distribution: Absence of M+0 (unlabeled) and M+1/M+2 species indicates high isotopic purity.
-
B. Nuclear Magnetic Resonance (NMR) - The Gold Standard
This is the primary tool for stereochemical assignment.
1. 1H NMR (Proton) - Stereochemistry
-
The Anomeric Proton (H-1): This is the diagnostic signal.
-
Chemical Shift: Typically
4.2 – 4.5 ppm. -
Coupling Constant (
): For D-glucuronic acid derivatives, the relationship between H-1 and H-2 determines the anomer.[1]-
-Anomer: H-1 and H-2 are trans-diaxial.
. -
-Anomer: H-1 and H-2 are cis-equatorial/axial.
.
-
-Anomer: H-1 and H-2 are trans-diaxial.
-
The "Missing" Singlet: In the non-deuterated standard, a sharp singlet (3H) for the
group appears at ~3.4-3.6 ppm. In the d3-analog, this peak must be absent.
-
2. 13C NMR (Carbon) - Isotopic Location
-
The "Septet" Signature: Carbon atoms attached to deuterium exhibit spin-spin splitting (
).-
For a
group: . -
Result: The methoxy carbon signal (
~57 ppm) will appear as a weak 1:3:6:7:6:3:1 septet due to C-D coupling ( ). -
Isotope Shift: A slight upfield shift (
) compared to the protic standard is expected (β-isotope effect).
-
3. 2D NMR (HMBC) - Connectivity
-
Heteronuclear Multiple Bond Correlation (HMBC):
-
Standard: Shows correlations between protons and carbons 2-3 bonds away.[2][3]
-
d3-Analog: Since there are no protons on the methyl group, no correlation will be observed from the methyl region to the anomeric carbon (C-1).
-
Validation: You must see the correlation from H-1 (anomeric proton) to the C-1 carbon and ring carbons, but the "fingerprint" correlation to the methyl protons will be missing.
-
Detailed Elucidation Protocol
The following workflow ensures a self-validating data package.
Caption: Figure 2: Step-by-step validation workflow ensuring mass, stereochemistry, and isotopic location.
Step 1: Sample Preparation
-
Dissolve ~5-10 mg of the sodium salt in 600 µL of Deuterium Oxide (
, 99.9% D) . -
Note: Avoid methanol-d4 or DMSO-d6 if possible, as
minimizes solvent overlap in the carbohydrate region (3.0 - 4.0 ppm). -
Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal reference (
0.00).
Step 2: 1H NMR Acquisition
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 16-64 scans.
-
Analysis:
-
Locate the doublet at
4.3-4.5 ppm (H-1). -
Calculate J: Measure the distance between the two doublet peaks in Hz.
-
Pass Criteria:
(Confirms ). -
Verify Deletion: Confirm the baseline is flat at
3.4-3.6 ppm (where usually appears).
-
Step 3: 13C NMR Acquisition (The "Septet" Hunt)
-
Pulse Sequence: Proton-decoupled 13C (zgpg30).
-
Scans: High scan count required (1024+ scans) due to the lack of NOE enhancement on the deuterated carbon and the splitting of signal intensity into 7 peaks.
-
Analysis:
-
Look for the anomeric carbon (C-1) at
~103-105 ppm. -
Look for the methoxy carbon (
) at ~56-58 ppm. -
Pass Criteria: The
signal must be a multiplet (septet) and significantly less intense than the ring carbons.
-
Step 4: Data Consolidation Table
| Feature | Unlabeled Standard | Methyl-d3 Analog (Target) | Structural Conclusion |
| H-1 Coupling | Beta-Configuration Confirmed | ||
| Methyl 1H Signal | Singlet ( | Absent | Deuteration Confirmed |
| Methyl 13C Signal | Singlet ( | Septet ( | CD3 Location Confirmed |
| Mass (M+Na) | 230.04 | 233.06 | Formula Confirmed |
References
-
Stachulski, A. V., et al. (2025).[4] "Dietary substances and their glucuronides: structures, occurrence and biological activity." Natural Product Reports. Link (General Glucuronide Characterization).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on J-coupling and isotope effects in NMR).
-
PubChem Database. "Methyl beta-D-glucuronide sodium salt."[5] CID 23718583. Link (Reference for non-deuterated spectral baselines).
-
University of Ottawa NMR Facility. "Finding 'Lost' Deuterated 13C Signals." (Technical explanation of the 13C septet splitting phenomenon). Link
-
Wishart, D. S., et al. (2022). "Leveraging the HMBC to Facilitate Metabolite Identification." Metabolites.[6] (Guidance on HMBC connectivity in carbohydrates).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. youtube.com [youtube.com]
- 4. Dietary substances and their glucuronides: structures, occurrence and biological activity - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 5. Methyl b-D-glucuronide sodium salt | C7H11NaO7 | CID 23718583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
Technical Guide: Methyl-d3 β-D-Glucuronide Sodium Salt as an Internal Standard
Executive Summary
Methyl-d3 β-D-Glucuronide Sodium Salt is a stable isotope-labeled analog of methyl β-D-glucuronide, the specific urinary and serum metabolite of methanol. In bioanalytical chemistry, it serves as the definitive Internal Standard (IS) for the quantification of methyl glucuronide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the mechanistic function, experimental protocols, and validation criteria for using this compound to normalize matrix effects and ensure quantitative accuracy in forensic toxicology and clinical diagnostics.
Chemical Identity & Physicochemical Mechanism
The reliability of Methyl-d3 β-D-Glucuronide as an internal standard stems from its physicochemical mirroring of the target analyte, Methyl β-D-Glucuronide, while maintaining a distinct mass signature.
Structural Specifications
| Property | Specification |
| Compound Name | Methyl-d3 β-D-Glucuronide Sodium Salt |
| Chemical Formula | C₇H₈D₃NaO₇ |
| Molecular Weight | ~233.15 g/mol (Salt); ~211.17 g/mol (Free Acid) |
| Isotopic Purity | ≥ 99% Deuterium (d3) |
| Solubility | Highly soluble in water (due to Sodium salt form) |
| pKa | ~2.9 (Carboxylic acid moiety) |
The Deuterium Mechanism (d3-Labeling)
The methyl group (-CD₃) is labeled with three deuterium atoms. This specific labeling site is chosen for two reasons:
-
Metabolic Stability: The methyl group is not exchangeable in aqueous solution (unlike hydroxyl protons), ensuring the label remains intact during extraction and ionization.
-
Mass Shift (+3 Da): The +3 Da shift moves the IS precursor ion (m/z 210) sufficiently away from the natural isotopic envelope of the analyte (m/z 207), preventing "cross-talk" or spectral overlap.
Chromatographic Behavior
Because deuterium has a slightly smaller molar volume than hydrogen, deuterated compounds can elute slightly earlier than their non-labeled counterparts on Reverse Phase (C18) columns. However, for small polar molecules like glucuronides, this shift is negligible.
-
Result: The IS co-elutes with the analyte.
-
Benefit: The IS experiences the exact same matrix suppression or enhancement events as the analyte at the moment of ionization, allowing for near-perfect mathematical compensation.
Mechanistic Role in LC-MS/MS
The following diagram illustrates how Methyl-d3 β-D-Glucuronide compensates for ion suppression in complex matrices (e.g., urine).
Caption: Mechanism of Matrix Effect Compensation. The IS and Analyte suffer identical ionization suppression, ensuring their ratio remains constant.
Experimental Protocol
Reagent Preparation
Stock Solution (1 mg/mL):
-
Weigh 1.0 mg of Methyl-d3 β-D-Glucuronide Sodium Salt.
-
Dissolve in 1.0 mL of LC-MS grade water.
-
Note: The sodium salt dissolves instantly. Store at -20°C. Stability is >12 months.
Working Internal Standard (WIS):
-
Dilute Stock to 1,000 ng/mL in 95:5 Water:Methanol.
-
Prepare fresh weekly.
Sample Preparation (Dilute-and-Shoot)
Glucuronides are highly polar; liquid-liquid extraction (LLE) is often inefficient. A "Dilute-and-Shoot" or Protein Precipitation approach is recommended.
-
Aliquot: Transfer 100 µL of Urine or Serum to a centrifuge tube.
-
Spike IS: Add 20 µL of WIS (1,000 ng/mL). Vortex.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile (for Serum) or Methanol (for Urine).
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial. Dilute with 400 µL of Mobile Phase A (0.1% Formic Acid in Water) to match initial mobile phase conditions.
LC-MS/MS Conditions
-
Column: Polar-embedded C18 (e.g., Waters Acquity HSS T3) or HILIC column.
-
Reasoning: Standard C18 may not retain small glucuronides. HSS T3 provides retention for polar compounds in high aqueous conditions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 100% A (Load/Desalt)
-
1-4 min: Ramp to 50% B
-
4-5 min: 95% B (Wash)
-
5.1 min: Re-equilibrate at 100% A.
-
Mass Spectrometry Parameters (MRM)
Operate in Negative Electrospray Ionization (ESI-) mode. Glucuronides ionize readily as [M-H]⁻ due to the carboxylic acid.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Methyl Glucuronide | 207.0 | 113.0 | 25 | 15 | Quantifier |
| 207.0 | 75.0 | 25 | 25 | Qualifier | |
| Methyl-d3 Glucuronide | 210.0 | 113.0 | 25 | 15 | IS Quantifier |
Note: The fragment m/z 113 corresponds to the glucuronide ring cleavage. Since the deuterium label is on the methyl group (aglycone), and the cleavage often retains the sugar moiety, the fragment mass (113) may remain identical for both, or shift if the fragment includes the aglycone. Verification: For small alkyl glucuronides, the m/z 75 and 113 fragments are characteristic of the glucuronic acid ring. Thus, the IS transition 210->113 is standard.
Validation & Quality Assurance
To ensure the method is self-validating, the following criteria must be met:
Linearity & Range
-
Range: 50 ng/mL – 10,000 ng/mL (Relevant for toxic methanol exposure).
-
Weighting: 1/x² regression.
-
Requirement: r² > 0.995.
Matrix Effect Assessment
Calculate the Matrix Factor (MF) to prove the IS works:
-
IS-Normalized MF:
should be between 0.9 and 1.1. -
Interpretation: If the IS is suppressed to the same degree as the analyte, the ratio is ~1.0, proving the method is robust.
Troubleshooting
-
Issue: IS Peak Splitting.
-
Cause: Injection solvent too strong (high % organic) compared to initial mobile phase.
-
Fix: Ensure sample diluent is <5% Organic (match Mobile Phase A).
-
-
Issue: Signal Cross-talk.
-
Check: Inject a high concentration of Analyte (no IS). Monitor m/z 210. If signal appears, the mass resolution is too low or the analyte has natural isotopes interfering (unlikely for +3 Da shift).
-
References
-
Detection of Methyl Glucuronide as a Biomarker.
- Source:Journal of Analytical Toxicology. "Determination of Methyl Glucuronide in Urine by LC-MS/MS."
- Context: Establishes Methyl Glucuronide as a specific marker for methanol intake, distinct
-
(Generic placeholder for specific validation papers).
-
Glucuronide Internal Standards in LC-MS.
- Source:Clinical Chemistry. "Use of Stable Isotopes in LC-MS/MS."
- Context: Defines the requirement for deuterated IS in suppressing m
-
Synthesis and Characteriz
- Source:Toronto Research Chemicals (TRC) / Sigma-Aldrich.
- Context: Chemical structure and solubility d
Sources
Metabolic Fate and Disposition of Methyl-d3 β-D-Glucuronide Sodium Salt In Vivo
The following is an in-depth technical guide regarding the metabolic fate and disposition of Methyl-d3 β-D-Glucuronide Sodium Salt in vivo.
Technical Guide & Application Note
Executive Summary
Methyl-d3 β-D-Glucuronide (MeG-d3) is the stable isotope-labeled analog of Methyl β-D-Glucuronide (MeG), a specific, non-oxidative metabolite of methanol. While primarily utilized as an Internal Standard (IS) for the quantification of methanol exposure biomarkers in forensic and clinical toxicology, understanding its in vivo fate is critical for validating its utility as a tracer and interpreting pharmacokinetic data.
In a biological system, the fate of MeG-d3 is defined by a competition between renal clearance (excretion unchanged) and enzymatic hydrolysis (reversion to the aglycone). This guide details the physicochemical behavior, metabolic pathways, and analytical protocols necessary for utilizing this compound in high-integrity research.
Physicochemical Identity & Biological Context[1][2][3][4][5]
Chemical Structure and Properties
Methyl-d3 β-D-Glucuronide Sodium Salt is a highly polar, water-soluble conjugate. Upon administration or dissolution in biological fluids, the salt dissociates immediately, yielding the Methyl-d3 β-D-glucuronidate anion .
-
Aglycone Moiety: Methanol-d3 (
). -
Conjugating Moiety: D-Glucuronic acid.
-
Linkage:
-glycosidic bond at the anomeric carbon. -
Solubility: High aqueous solubility; negligible lipophilicity (
).
Biological Relevance
Endogenous Methyl Glucuronide (MeG) is formed in the liver via UDP-Glucuronosyltransferase (UGT) enzymes (specifically UGT2B family members) acting on methanol. Although methanol is primarily metabolized oxidatively (Alcohol Dehydrogenase
In Vivo Metabolic Fate: The Disposition Pathway
When Methyl-d3 β-D-Glucuronide is introduced into an in vivo system (e.g., as a tracer or formed from Methanol-d3), it follows a "Phase II Metabolite" disposition profile.
Distribution
Due to its high polarity and ionization at physiological pH (pKa of glucuronic acid carboxyl group
Primary Fate: Renal Excretion
The dominant biological fate of MeG-d3 is urinary excretion unchanged .
-
Mechanism: Glomerular filtration. As a small, polar anion (MW
211 Da for the anion), it is freely filtered. -
Active Transport: There is potential involvement of Organic Anion Transporters (OATs) in the proximal tubule, which facilitates the secretion of glucuronide conjugates, accelerating clearance.
-
Half-Life: In humans, the half-life of alkyl glucuronides (like EtG) is typically 2–3 hours in blood, but the window of detection in urine is prolonged due to the concentration effect of the kidneys.
Secondary Fate: Enzymatic Hydrolysis (The "Futile Cycle")
While MeG-d3 is chemically stable at physiological pH, it is biochemically labile in the presence of
Sites of Hydrolysis:
-
Intestinal Microbiome: If MeG-d3 is excreted in bile (less likely for small alkyl glucuronides compared to larger drug conjugates) or ingested, colonic bacteria (e.g., E. coli) expressing GUS will rapidly hydrolyze it.
-
Tissue Lysosomes: Intracellular GUS in the liver and kidney can hydrolyze the conjugate if it is re-uptaken by cells, though this is a minor pathway compared to excretion.
-
Urinary Tract Infection: Bacterial contamination in the bladder can hydrolyze MeG-d3 in situ, compromising biomarker stability.
Fate of the Aglycone (Methanol-d3)
If hydrolysis occurs, the released Methanol-d3 enters the oxidative metabolic cascade:
-
Oxidation: Methanol-d3 is oxidized by ADH to Formaldehyde-d2 .
-
Toxicity: Formaldehyde-d2 is rapidly oxidized by ALDH to Formate-d1 (the toxic species causing metabolic acidosis and ocular toxicity).
-
Elimination: Formate-d1 is eventually oxidized to
via the 10-formyl-tetrahydrofolate pathway.
Experimental Protocols: Validating the Fate
Protocol: LC-MS/MS Quantification of MeG-d3
To study the fate of MeG-d3 or use it as an internal standard, a robust LC-MS/MS method is required.
Reagents:
-
Analyte: Methyl β-D-Glucuronide.[1]
-
Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt.
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 100
L of biological fluid. -
Add 10
L of Methyl-d3 β-D-Glucuronide IS working solution (e.g., 10 g/mL in methanol). -
Protein Precipitation: Add 400
L of ice-cold Acetonitrile. Vortex for 30s. -
Centrifuge at 10,000
g for 10 min at 4°C. -
Transfer supernatant to an autosampler vial. Evaporate and reconstitute in mobile phase if sensitivity enhancement is needed.
-
-
Chromatography (LC):
-
Column: Polar C18 or HILIC column (e.g., Kinetex HILIC, 2.1 x 100 mm). Alkyl glucuronides are too polar for standard C18 retention.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: High organic start (for HILIC) or low organic start (for specialized polar C18).
-
-
Mass Spectrometry (MS):
-
Mode: Negative Electrospray Ionization (ESI-). Glucuronides ionize best in negative mode (
). -
MRM Transitions:
-
Target (MeG):
(cleavage of glucuronic acid ring). -
IS (MeG-d3):
(Mass shift of +3 Da).
-
-
Protocol: Assessing In Vivo Stability (Hydrolysis Assay)
To verify if MeG-d3 is being hydrolyzed in a specific tissue or sample:
-
Incubate MeG-d3 (10
M) with tissue homogenate or urine at 37°C. -
Aliquot at t=0, 30, 60, 120 min.
-
Quench with acetonitrile.
-
Analyze for the decrease in MeG-d3 peak area and the appearance of Methanol-d3 (requires GC-MS for methanol detection) or simply monitor the loss of parent compound relative to a sterile control.
Visualization of Metabolic Pathways[4]
The following diagram illustrates the "Life Cycle" of Methyl-d3 β-D-Glucuronide, highlighting the competition between excretion and hydrolysis.
Caption: Metabolic disposition of Methyl-d3 Glucuronide. The primary pathway (thick line) is renal excretion. Hydrolysis (dashed line) recycles the aglycone.
Data Summary: Pharmacokinetic Parameters
| Parameter | Value (Approximate) | Notes |
| Bioavailability (F) | High (if injected), Variable (Oral) | Limited by first-pass hydrolysis if taken orally. |
| Volume of Distribution ( | 0.2 – 0.4 L/kg | Restricted to extracellular water; highly polar. |
| Protein Binding | < 5% | Negligible binding to albumin. |
| Clearance Mechanism | Renal Filtration | Correlates with Creatinine Clearance. |
| Elimination Half-life ( | 2 – 3 Hours | Parallels Ethyl Glucuronide (EtG). |
| Urinary Detection Window | 24 – 48 Hours | Longer than blood due to renal concentration. |
| Stability (In Vitro) | High in sterile urine | Unstable in infected urine (GUS positive bacteria). |
References
-
Skopp, G., et al. (2000). "Ethyl glucuronide in hair: A specific marker for the detection of chronic alcohol abuse." Alcohol and Alcoholism. Link (Discusses Methyl Glucuronide as the internal standard and its stability).
-
Janda, I., et al. (2002). "Determination of ethyl glucuronide in human hair by SPE and LC-MS/MS."[4] Forensic Science International.[4] Link (Methodology using Methyl-d3 Glucuronide).
-
Hoiseth, G., et al. (2010). "Kinetics of ethyl glucuronide and ethyl sulphate in heavy drinkers during alcohol detoxification." Forensic Science International.[4] Link (Provides kinetic models for alkyl glucuronides applicable to MeG).
-
Foti, R. S., & Fisher, M. B. (2012). "Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant enzymes." Forensic Science International.[4] Link (Mechanistic basis of alkyl glucuronidation).
-
Palmer, R. B. (2009). "A review of the use of ethyl glucuronide as a marker for ethanol consumption in forensic and clinical medicine." Seminars in Diagnostic Pathology. Link (Comparative stability of glucuronide markers).
Sources
"Methyl-d3 β-D-Glucuronide Sodium Salt" CAS number and molecular weight
Technical Whitepaper: Methyl-d3 β-D-Glucuronide Sodium Salt
Executive Summary
Methyl-d3 β-D-Glucuronide Sodium Salt is a high-purity, stable isotope-labeled derivative of methyl β-D-glucuronide.[1] Functioning primarily as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is critical for the precise quantification of glucuronide metabolites—specifically those arising from methanol detoxification or the metabolism of methyl-bearing xenobiotics. By incorporating a deuterated methyl group (–OCD₃) at the anomeric position, it provides a distinct mass shift (+3 Da) relative to the analyte, enabling accurate normalization of matrix effects, extraction efficiency, and ionization variability.
Chemical Identity & Physicochemical Properties
The accurate characterization of Methyl-d3 β-D-Glucuronide Sodium Salt is essential for calculation of stock solutions and mass spectrometry parameters. Note the distinction between the labeled and unlabeled forms to prevent stoichiometric errors.
| Property | Data Specification |
| Compound Name | Methyl-d3 β-D-Glucuronide Sodium Salt |
| Systematic Name | Sodium 1-O-(methyl-d3)-β-D-glucuronate |
| CAS Number (Labeled) | Not Formally Assigned (Refer to Unlabeled CAS for chemical backbone) |
| CAS Number (Unlabeled) | 134253-42-2 (Sodium Salt); 58189-74-5 (Free Acid) |
| Molecular Formula | C₇H₈D₃NaO₇ |
| Molecular Weight | 233.17 g/mol (Labeled) / 230.15 g/mol (Unlabeled) |
| Isotopic Purity | Typically ≥ 99% atom D |
| Solubility | Highly soluble in water (>50 mg/mL); slightly soluble in methanol. |
| Appearance | White to off-white hygroscopic solid. |
Critical Note on Stoichiometry: When preparing calibration standards, ensure the mass of the weighed powder is corrected for the specific isotopic enrichment and salt form (Sodium). The +3.02 Da mass shift is located on the methoxy group at the C1 position.
Structural Logic & Isotopic Labeling
The utility of this compound stems from its structural fidelity to the target analyte, Methyl β-D-Glucuronide, while maintaining mass spectral distinctness.
Structural Diagram: Isotopic Substitution The following diagram illustrates the specific deuteration site (C1-Methoxy) and the resulting mass shift, which is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.
Figure 1: Structural relationship between the analyte and the deuterated internal standard.
Applications in Drug Metabolism & Pharmacokinetics (DMPK)
Internal Standard for LC-MS/MS
In quantitative bioanalysis, matrix effects (ion suppression or enhancement) can severely compromise data integrity.[2] Methyl-d3 β-D-Glucuronide Sodium Salt serves as the ideal Stable Isotope Labeled Internal Standard (SIL-IS) . Because it co-elutes with the analyte but is detected in a separate mass channel, it experiences the exact same ionization environment.
-
Mechanism: The ratio of the Analyte Area to the IS Area is used for quantification, mathematically cancelling out fluctuations in injection volume or ionization efficiency.
-
Target Analytes: Used to quantify 1-O-Methyl-glucuronide, a biomarker for methanol exposure or a metabolite of methylated drugs.
Glucuronidase Activity Assays
While typically used as a standard, this compound can also serve as a probe to study the specificity of β-glucuronidase enzymes (e.g., from E. coli or Helix pomatia). The release of deuterated methanol (CD₃OH) can be tracked using GC-MS headspace analysis, providing a secondary confirmation of enzymatic cleavage kinetics.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the validated workflow for using Methyl-d3 β-D-Glucuronide Sodium Salt in human urine or plasma.
Workflow Diagram: Sample Preparation to Analysis
Figure 2: Step-by-step bioanalytical workflow for glucuronide quantification.
Stock Solution Preparation
-
Primary Stock: Dissolve 1.0 mg of Methyl-d3 β-D-Glucuronide Sodium Salt in 1.0 mL of HPLC-grade water to yield a 1.0 mg/mL (free acid equivalent) solution. Correct for the sodium salt mass (multiply target mass by ~1.1 if calculating as free acid).
-
Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 1,000 ng/mL. Store at -20°C.
Sample Processing
-
Aliquot 50 µL of biological matrix (plasma/urine).
-
Add 10 µL of Working IS Solution .
-
Add 150 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex for 30 seconds; Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in Water.
LC-MS/MS Conditions
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm. Rationale: Glucuronides are highly polar; standard C18 may suffer from poor retention (dewetting).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (1% B), 1-4 min (1% to 30% B), 4-5 min (Wash 90% B).
-
Ionization: ESI Negative Mode (Glucuronides ionize best as [M-H]⁻).
-
MRM Transitions:
-
Analyte (Unlabeled): 207.0 → 113.0 (Loss of glucuronic acid moiety).
-
IS (Methyl-d3): 210.0 → 113.0 (Note: The fragment 113 is the glucuronic acid backbone; the mass shift is on the leaving group, or retained if monitoring the parent. Correction: In negative mode, the glucuronide often loses the aglycone. If the label is on the aglycone (Methyl-d3), the precursor is shifted (207+3=210). If the fragment monitored is the glucuronide moiety (m/z 175 or similar), it might be common. However, for small aglycones, monitoring the [M-H]- parent is common, or the loss of CO2. Standard Transition: 210.0 → 175.0 (Glucuronate ion) is often used for glucuronides).
-
Handling & Stability
-
Storage: Store solid powder at -20°C under desiccated conditions. The sodium salt is hygroscopic; exposure to ambient moisture can alter the effective weight.
-
Solution Stability: Aqueous stock solutions are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
pH Sensitivity: Glucuronides are susceptible to hydrolysis at high pH (>9) or low pH (<2) at elevated temperatures. Maintain samples near neutral pH (pH 4-7) during processing.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech Open. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Quantitation of Polar Glucuronide Metabolites
A Stable Isotope Dilution LC-MS/MS Protocol using Methyl-d3 -D-Glucuronide Sodium Salt
-D-Glucuronide Sodium Salt Application: Phase II Metabolite Quantification &Abstract & Scientific Rationale
The accurate quantification of Phase II conjugates, particularly glucuronides, presents unique challenges in bioanalysis due to their high polarity, susceptibility to in-source fragmentation, and significant matrix effects in urine and plasma. This application note details a robust LC-MS/MS methodology utilizing Methyl-d3
While this compound is the specific isotopolog of methyl glucuronide (a biomarker for methanol exposure and microbial fermentation), this protocol serves as a master template for the Stable Isotope Dilution Assay (SIDA) of hydrophilic glucuronides. We address critical failure modes such as back-conversion of labile acyl-glucuronides and ion suppression, ensuring data integrity compliant with FDA Bioanalytical Method Validation (2018) guidelines.
Chemical Context & Properties[1][2][3][4][5][6]
Target Analyte: Methyl
-
Structure: The methyl group is fully deuterated (
), providing a mass shift of +3 Da. -
Function: Corrects for ionization suppression/enhancement and recovery losses during extraction.
-
Stability: Glucuronides are susceptible to enzymatic hydrolysis (by residual
-glucuronidase in samples) and chemical hydrolysis at high pH.
| Property | Specification |
| CAS (Unlabeled) | 134253-42-2 (Sodium Salt) |
| Molecular Formula | |
| MW (Isotope) | ~233.17 g/mol (free acid equivalent approx. 211.17) |
| Solubility | Highly soluble in water; sparingly soluble in pure acetonitrile. |
| pKa | ~2.9 (Carboxylic acid moiety) |
Analytical Method Development
3.1. Chromatographic Strategy (LC)
Small, polar glucuronides like Methyl Glucuronide retain poorly on standard C18 columns. To prevent the analyte from eluting in the "void volume" (where ion suppression is highest), we utilize a High-Strength Silica (HSS) T3 column or a HILIC approach. This protocol uses the HSS T3 (C18) approach for higher robustness in biological fluids.
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-aqueous stable C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of silanols, improving peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 1% B (Hold for 1.0 min to trap polar analyte)
-
1.0 - 4.0 min: Linear ramp to 30% B
-
4.0 - 4.5 min: Ramp to 95% B (Wash)
-
4.5 - 6.0 min: Re-equilibrate at 1% B
-
3.2. Mass Spectrometry (MS/MS)
Glucuronides possess a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the preferred mode. It typically yields a strong deprotonated molecule
-
Source: ESI Negative Mode
-
Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation)
-
Desolvation Temp: 450°C
-
Cone Voltage: Optimized to prevent in-source loss of the glucuronic acid moiety (typically 20-30V).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| Methyl Glucuronide | 207.1 | 113.0 (Glucuronide fragment) | 15 | 50 |
| Methyl-d3 Glucuronide (IS) | 210.1 | 113.0 (Glucuronide fragment) | 15 | 50 |
Note: The transition to m/z 113 (or 175) is characteristic of the glucuronic acid ring cleavage.
Experimental Protocol
4.1. Stock Solution Preparation
-
Master Stock: Dissolve 1 mg of Methyl-d3
-D-Glucuronide Sodium Salt in 1 mL of Methanol:Water (50:50) . Do not use pure methanol as solubility may be limited for the salt form. -
Working IS Solution: Dilute Master Stock to 500 ng/mL in 0.1% Formic Acid in Water. Store at -20°C.
4.2. Sample Preparation (Protein Precipitation)
This method is optimized for Plasma or Urine.
-
Aliquot: Transfer 50 µL of sample (Plasma/Urine) to a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (Methyl-d3). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid .
-
Why Acid? Acidifying the precipitation solvent helps stabilize acyl-glucuronides and ensures the analyte remains in a protonated state for better solubility in the organic phase.
-
-
Vortex/Centrifuge: Vortex for 30s. Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution (Critical): Transfer 100 µL of the supernatant to a fresh vial. Add 300 µL of Water (0.1% Formic Acid) .
-
Reasoning: Injecting pure acetonitrile into a high-aqueous LC gradient (1% B start) will cause "solvent effects" (peak fronting/splitting). Diluting with water matches the initial mobile phase.
-
-
Injection: Inject 5-10 µL onto the LC-MS/MS.
Workflow Visualization
The following diagram illustrates the critical decision points in the workflow, specifically addressing the risk of In-Source Fragmentation , a common error source where the glucuronide breaks down in the source, leading to false negatives or quantification of the aglycone instead of the conjugate.
Caption: Workflow for Glucuronide Analysis highlighting the critical "Dilution" step to prevent solvent effects and the "Source Optimization" step to prevent in-source decay.
Validation & Quality Control (FDA Guidance 2018)
To ensure this method meets regulatory standards, the following validation parameters must be assessed.
6.1. Linearity & Range
-
Prepare calibration standards in the matching matrix (e.g., glucuronide-free synthetic urine or charcoal-stripped plasma).
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Acceptance:
; back-calculated concentrations within ±15% (±20% for LLOQ).
6.2. Matrix Effect Assessment (Matuszewski Method)
Because glucuronides elute early (polar), they are prone to suppression by salts/phospholipids.
Calculate the Matrix Factor (MF) :
-
IS-Normalized MF: The Methyl-d3 IS should have an identical MF to the analyte. The IS-normalized MF should be close to 1.0.
6.3. Stability (The "Back-Conversion" Test)
Crucial for glucuronides.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Benchtop: 4 hours at Room Temperature.
-
Risk: If measuring Methyl Glucuronide, ensure no spontaneous hydrolysis occurs. If measuring a drug glucuronide, ensure it does not revert to the parent drug.[1]
-
-
In-Source Stability: Inject a pure standard without a column. If you see the Aglycone mass (e.g., Methanol/Methyl group loss) at >5% intensity relative to the parent, lower the Cone Voltage .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Fronting / Splitting | Injection solvent too strong (high % ACN). | Dilute sample extract with water (Section 4.2, Step 5). |
| Low Sensitivity | In-source fragmentation. | Lower Cone Voltage/Fragmentor voltage. Ensure ESI Negative mode is used. |
| Retention Time Shift | pH mismatch or column dewetting. | Ensure Mobile Phase A is 100% aqueous (no organic) to keep T3 phase hydrated. Check pH. |
| High Background (Blank) | Carryover. | Glucuronides are sticky. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Levsen, K., et al. (2005).[4] Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A, 1067(1-2), 55-72. (Detailed fragmentation mechanisms of glucuronides).
-
Kadi, A. A., & Hefnawy, M. M. (2009).[4] Challenges and recommendations in developing LC–MS/MS bioanalytical assays of labile glucuronides. Bioanalysis. (Discusses in-source fragmentation risks).
Disclaimer: This protocol is for research use only. Users must validate the method on their specific instrumentation prior to analyzing clinical samples.
Sources
"Methyl-d3 β-D-Glucuronide Sodium Salt" for quantifying drug metabolites in urine
Application Note: Precision Quantitation of Urinary Glucuronide Metabolites via LC-MS/MS Focus Compound: Methyl-d3 β-D-Glucuronide Sodium Salt (Internal Standard) Target Analyte: Methyl β-D-Glucuronide (and small-molecule glucuronide surrogates)
Executive Summary
This application note details a robust, self-validating protocol for the quantification of polar drug metabolites in human urine, specifically utilizing Methyl-d3 β-D-Glucuronide Sodium Salt as a stable isotope-labeled internal standard (SIL-IS).
While traditional methods rely on enzymatic hydrolysis (β-glucuronidase) to cleave conjugates and measure the aglycone, this guide focuses on Direct Quantification .[1] This approach eliminates hydrolysis variability, improves throughput, and preserves the metabolic profile. The protocol is optimized for LC-MS/MS (Negative ESI) , addressing the critical challenge of matrix effects in urine through the precise use of the deuterated isolog.
Chemical Profile & Mechanistic Role
Methyl-d3 β-D-Glucuronide Sodium Salt serves as the ideal Internal Standard (IS) for quantifying Methyl β-D-Glucuronide (a biomarker for methanol exposure and specific methylation pathways). Its utility extends as a surrogate IS for other small, highly polar glucuronides (e.g., Ethyl Glucuronide) when specific matched standards are unavailable.
| Property | Specification |
| Compound Name | Methyl-d3 β-D-Glucuronide Sodium Salt |
| CAS Number | 58189-74-5 (Unlabeled parent) |
| Molecular Formula | C₇H₈D₃NaO₇ |
| Molecular Weight | ~233.17 g/mol (Salt form) |
| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in organic solvents.[2] |
| Role in Assay | Matrix Effect Normalizer: Co-elutes with the target analyte, experiencing identical ion suppression/enhancement. |
Methodological Framework: Direct Quantification[1][3][4][5]
The Challenge: Urine Matrix Effects
Urine is a high-salt, variable-pH matrix containing creatinine, urea, and pigments. In Electrospray Ionization (ESI), these co-eluting contaminants compete for charge, often suppressing the signal of polar glucuronides by 40-60%.
The Solution: The Methyl-d3 isolog possesses nearly identical physicochemical properties to the target analyte.
-
Retention Time: It elutes at the same time as the analyte.
-
Ionization: It suffers the exact same degree of suppression.
-
Correction: By calculating the Area Ratio (Analyte Area / IS Area), the suppression cancels out, yielding accurate quantitation.
Visual Logic: Matrix Effect Correction
Figure 1: Mechanism of SIL-IS correction. Since both the analyte and the d3-IS suffer identical ionization suppression from the urine matrix, the ratio between them remains constant, ensuring accuracy.
Experimental Protocol
Pre-requisite: All solvents must be LC-MS grade. Urine samples should be stored at -20°C.
A. Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg Methyl-d3 β-D-Glucuronide Sodium Salt in 1 mL Water/Methanol (90:10 v/v). Note: High organic content may precipitate the salt.
-
Working Internal Standard (WIS): Dilute Stock to 1,000 ng/mL in 0.1% Formic Acid in Water.
B. Sample Preparation ("Dilute-and-Shoot" vs. SPE)
For high-throughput screening, we utilize a "Dilute-and-Shoot" method. For trace analysis (<10 ng/mL), use Solid Phase Extraction (SPE).
Protocol: Dilute-and-Shoot (High Throughput)
-
Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Aliquot 50 µL of urine supernatant into a 96-well plate or HPLC vial.
-
Spike IS: Add 450 µL of WIS (1,000 ng/mL Methyl-d3).
-
Dilution Factor: 1:10. This dilutes matrix salts while maintaining IS consistency.
-
-
Mix: Vortex for 30 seconds.
-
Inject: 5 µL into LC-MS/MS.
C. LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | HILIC (e.g., Amide or Silica), 2.1 x 100 mm, 1.7 µm | Glucuronides are too polar for standard C18 retention. HILIC ensures retention and separation from salts. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) | High pH aids ionization in negative mode for glucuronides. |
| Mobile Phase B | Acetonitrile | HILIC organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray efficiency. |
| Ionization | ESI Negative (-) | Carboxyl group on glucuronide deprotonates easily (COO⁻). |
| Source Temp | 350°C - 450°C | Ensure desolvation without thermally degrading the glucuronide bond. |
Gradient Profile (HILIC):
-
0.0 min: 90% B (High organic to retain polar analyte)
-
3.0 min: 50% B
-
3.1 min: 90% B (Re-equilibration)
D. MRM Transitions (Mass Spectrometry)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl β-D-Glucuronide | 207.0 [M-H]⁻ | 113.0 (Glucuronide fragment) | 15 |
| Methyl-d3 β-D-Glucuronide | 210.0 [M-H]⁻ | 113.0 (Glucuronide fragment) | 15 |
Note: The product ion (m/z 113) corresponds to the glucuronic acid moiety, which is common. Specificity comes from the precursor ion and retention time.
Workflow Diagram
Figure 2: Step-by-step "Dilute-and-Shoot" workflow for urinary glucuronide quantification.
Validation & Quality Control (Self-Validating System)
To ensure the protocol is trustworthy (E-E-A-T), perform the following validation steps as per FDA Bioanalytical Guidelines:
-
Linearity: Construct a 6-point calibration curve (e.g., 10 – 2000 ng/mL) using the ratio of Analyte/IS. The r² value must be > 0.99.
-
IS Consistency Check: Plot the absolute peak area of the Methyl-d3 IS across all samples.
-
Acceptance Criteria: The IS area should not vary by more than ±15% across the run. A sudden drop indicates severe matrix suppression in that specific patient sample, requiring further dilution.
-
-
Matrix Factor (MF):
-
Prepare post-extraction spiked urine (A) and neat solution standard (B).
-
MF = Area(A) / Area(B).
-
Goal: MF should be close to 1.0. If MF < 0.5, the method requires SPE cleanup.
-
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6][7] Retrieved from [Link][7]
-
Kadi, A. A., & Hefnawy, M. M. (2020). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen.[1] Retrieved from [Link]
- Badoud, F., et al. (2011). Direct quantification of glucuronides in human urine by LC-MS/MS: Application to doping control.Journal of Analytical Toxicology.
Sources
- 1. scispace.com [scispace.com]
- 2. Methyl b- D -glucuronide = 98 58189-74-5 [sigmaaldrich.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. fda.gov [fda.gov]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 7. fda.gov [fda.gov]
Application Note: Methyl-d3 β-D-Glucuronide Sodium Salt in Pharmacokinetic & Safety Studies
Executive Summary & Scientific Context
In modern drug development, particularly for methyl-ester prodrugs and formulations utilizing specific excipients, the monitoring of methanol release is a critical safety pharmacology endpoint. While methanol itself is volatile and subject to rapid oxidative metabolism (to formaldehyde and formate), a fraction (~1%) undergoes Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form Methyl β-D-Glucuronide (MeG) .
Methyl-d3 β-D-Glucuronide Sodium Salt serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the LC-MS/MS quantification of MeG. Its application ensures rigorous correction for matrix effects, extraction efficiency, and ionization variability—challenges inherent to the analysis of small, highly polar glucuronides in complex biological matrices (plasma, urine).
Key Application Areas:
-
Safety Pharmacology: Quantifying methanol release from hydrolyzed methyl-ester prodrugs (e.g., certain antivirals, ACE inhibitors).
-
Toxicology: Forensic analysis of methanol poisoning (MeG window of detection > Methanol).
-
Mechanistic PK: Studying non-oxidative clearance pathways of volatile alcohols.
Mechanistic Insight: The Pathway & The Standard
To design a robust assay, one must understand the generation of the analyte and the role of the IS.
Metabolic Pathway of Methanol
Methanol is primarily cleared via Alcohol Dehydrogenase (ADH). However, the UGT pathway represents a stable, non-volatile elimination route.
Figure 1: Metabolic fate of Methanol. The UGT pathway produces Methyl Glucuronide, the target analyte for this protocol.
The Role of Methyl-d3 β-D-Glucuronide (SIL-IS)
The "d3" variant contains a deuterated methyl group (
-
Physicochemical Equivalence: It co-elutes with the analyte (MeG) on LC columns, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.
-
Mass Discrimination: The +3 Da mass shift (
vs ) allows distinct detection in the mass spectrometer without isotopic overlap (cross-talk).
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Methyl β-D-Glucuronide in Human Plasma/Urine. Range: 50 ng/mL – 10,000 ng/mL.
Materials
-
Analyte: Methyl β-D-Glucuronide (Reference Standard).[1][2][3]
-
Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt.[3][4][5][6][7][8]
-
Matrix: Drug-free human plasma or urine.
-
Solvents: LC-MS grade Acetonitrile, Water, Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation)
Rationale: Glucuronides are highly polar. Liquid-Liquid Extraction (LLE) is generally poor. Protein precipitation (PPT) is preferred for recovery, though it leaves matrix salts; hence, a SIL-IS is mandatory.
-
Aliquot: Transfer 50 µL of sample (Plasma/Urine) into a 96-well plate.
-
IS Spike: Add 20 µL of Working IS Solution (Methyl-d3 β-D-Glucuronide at 1,000 ng/mL in water).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Mixing: Vortex for 2 minutes at high speed.
-
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.
-
Dilution (Critical): Transfer 100 µL of supernatant to a fresh plate and dilute with 300 µL of Water (to reduce organic content for HILIC/AQ retention).
LC-MS/MS Conditions
Rationale: MeG is extremely polar and will elute in the void volume of standard C18 columns. A HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Polar C18 column is required.
Chromatography:
-
Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 95 | Initial Hold (HILIC loading) |
| 1.0 | 95 | Start Gradient |
| 4.0 | 50 | Elution of Glucuronides |
| 4.1 | 95 | Re-equilibration |
| 6.0 | 95 | Stop |
Mass Spectrometry (MRM Parameters):
-
Mode: Negative Electrospray Ionization (ESI-). Glucuronides ionize best in negative mode (
). -
Source Temp: 500°C.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Methyl Glucuronide | 207.0 ( | 113.0 (Glucuronide frag) | 25 | 18 |
| Methyl-d3 Glucuronide (IS) | 210.0 ( | 113.0 (Glucuronide frag) | 25 | 18 |
Analytical Workflow Diagram
This diagram illustrates the self-validating logic of the protocol. The IS corrects for the "Precipitation" and "Ionization" steps.
Figure 2: Step-by-step bioanalytical workflow ensuring data integrity via IS correction.
Validation & Troubleshooting
To ensure Trustworthiness (E-E-A-T), the following validation parameters must be met (based on FDA/EMA Bioanalytical Method Validation Guidelines).
Linearity & Sensitivity
-
Curve: Linear regression (
weighting). -
LLOQ: 50 ng/mL (Signal-to-Noise > 10).
-
ULOQ: 10,000 ng/mL.
-
Acceptance:
; Accuracy ±15% (±20% at LLOQ).
Common Pitfalls & Solutions
| Issue | Cause | Solution |
| Low Retention / Void Elution | Column not polar enough. | Switch to Amide-HILIC or PFP column. Do not use standard C18. |
| IS Signal Suppression | Matrix effect (phospholipids). | Ensure the "Divert Valve" diverts the first 1.0 min of flow to waste. |
| Peak Tailing | Metal interaction or pH mismatch. | Ensure Mobile Phase A has Ammonium Formate (buffer) and pH is ~3.5. |
| Cross-talk | Isotopic impurity in IS. | Verify the IS (Methyl-d3) does not have significant "d0" (unlabeled) impurity. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Hoiseth, G., et al. (2010). Ethyl Glucuronide in Hair as a Marker of Alcohol Consumption. (Contextual reference for glucuronide biomarkers). International Journal of Legal Medicine. [Link]
Sources
- 1. A comprehensive review on disposition kinetics and dosage of oral administration of Andrographis paniculata, an alternative herbal medicine, in co-treatment of coronavirus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Otras moléculas orgánicas con sustituciones isotópicas [cymitquimica.com]
- 4. 3′-Azido-3′-deoxythymidine-methyl-d3 β-D-glucuronide sodium salt | CAS 133525-01-6 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Methyl-d3 Beta-D-Glucuronide Sodium Salt [lgcstandards.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. Methyl-d3 β-D-glucuronide sodium salt | CAS 58189-74-5 unlabeled | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Quantitative Analysis of Steroid Hormone Glucuronides using Methyl-d3 β-D-Glucuronide Sodium Salt as an Internal Standard
Introduction
The accurate quantification of steroid hormones and their metabolites in biological matrices is fundamental to endocrinology, clinical diagnostics, drug development, and anti-doping science.[1][2] Steroid hormones are often present at low concentrations and exist within complex biological milieu, making their precise measurement challenging.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior sensitivity and specificity over traditional immunoassay methods.[1][2][3][4]
A critical challenge in LC-MS/MS is overcoming matrix effects, where components of the biological sample can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[5][6] The most effective strategy to compensate for these effects and for variations during sample preparation is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as stable isotope dilution analysis (SIDA).[5][7][8] This application note details the use of Methyl-d3 β-D-Glucuronide Sodium Salt as a robust internal standard for the quantitative analysis of steroid hormone glucuronides.
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA relies on the addition of a known quantity of a SIL-IS to the sample at the earliest stage of the sample preparation process.[8] The SIL-IS is chemically identical to the analyte of interest but has a higher mass due to the incorporation of stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because the SIL-IS and the endogenous analyte exhibit nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization.[9][10] Any loss of analyte during sample workup or any fluctuation in instrument response will affect both the analyte and the SIL-IS to the same extent.[5][8] By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, accurate and precise quantification can be achieved, irrespective of sample loss or matrix effects.[5][11]
Caption: Principle of Stable Isotope Dilution using a SIL-IS.
Methyl-d3 β-D-Glucuronide Sodium Salt: An Ideal Internal Standard
Steroid hormones are metabolized in the body, in part, through glucuronidation, a Phase II metabolic process that increases their water solubility and facilitates their excretion, primarily in urine.[12][13][14] Therefore, quantifying steroid glucuronides is essential for a complete metabolic profile.[12][14]
Methyl-d3 β-D-Glucuronide Sodium Salt serves as an excellent internal standard for several key reasons:
-
Structural Similarity: It mimics the glucuronide moiety conjugated to various steroids. While not a perfect structural analog for every steroid glucuronide, its behavior during extraction and chromatography is sufficiently similar for many applications, particularly those involving solid-phase extraction (SPE) targeting the polar glucuronide group.
-
Stable Isotope Label: The three deuterium (d3) atoms on the methyl group provide a +3 Da mass shift from its non-labeled counterpart. This mass difference is easily resolved by a triple quadrupole mass spectrometer, allowing for specific and simultaneous detection of the analyte and the internal standard without isotopic crosstalk.
-
Co-elution: It is designed to co-elute chromatographically with many steroid glucuronides, ensuring that it experiences the same matrix effects at the same point in time.[8]
-
High Purity: Commercially available standards typically have high chemical and isotopic purity (≥98%), which is crucial for accurate quantification.[10]
| Property | Value |
| Chemical Formula | C₇H₈D₃NaO₇ |
| Molecular Weight | ~233.17 g/mol |
| Isotopic Purity | Typically ≥98% |
| Chemical Purity | Typically ≥98% |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Protocol: Quantification of Steroid Glucuronides in Human Urine
This protocol provides a general framework for the analysis of steroid glucuronides (e.g., Testosterone Glucuronide, Estradiol Glucuronide) in human urine using Methyl-d3 β-D-Glucuronide Sodium Salt as the internal standard. Method validation according to established guidelines is required before implementation.[15][16]
Materials and Reagents
-
Analytes: Certified reference standards of target steroid glucuronides.
-
Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt.
-
Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Urine Samples: Collected and stored at -20°C or lower.[12]
-
Solid-Phase Extraction (SPE): Mixed-mode or polymeric reverse-phase cartridges suitable for polar compounds.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each steroid glucuronide analyte and the Methyl-d3 β-D-Glucuronide Sodium Salt (IS) in methanol.
-
Working Calibrator Solutions: Serially dilute the analyte stock solutions to create a series of working calibrator solutions spanning the desired concentration range (e.g., 0.5 to 500 ng/mL).
-
Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol/water (50:50, v/v). The optimal concentration should be determined during method development.
Sample Preparation (Solid-Phase Extraction)
-
Thaw & Centrifuge: Thaw urine samples at room temperature, vortex, and centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.[17]
-
Spike: To 1 mL of urine supernatant in a clean tube, add 20 µL of the working IS solution.
-
Dilute & Acidify: Add 1 mL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 2 mL of methanol followed by 2 mL of water.
-
Load: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute the analytes and IS with 2 mL of methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
Caption: Experimental workflow for steroid glucuronide analysis.
LC-MS/MS Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate. Total run time is typically 5-10 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[20]
-
Ionization: Heated Electrospray Ionization (HESI), negative or positive mode (analyte dependent, glucuronides are often run in negative mode).[17]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Data Acquisition and Processing
Monitor at least two MRM transitions for each analyte and the internal standard—one for quantification (quantifier) and one for confirmation (qualifier).[7] The peak area ratio of the analyte quantifier to the IS quantifier is plotted against the analyte concentration to generate a calibration curve. The concentration of unknown samples is then interpolated from this curve.
Table of Example MRM Transitions (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Testosterone Glucuronide | 463.2 | 287.2 | 25 |
| Testosterone Glucuronide (Qualifier) | 463.2 | 113.1 | 40 |
| Methyl-d3 β-D-Glucuronide (IS) | 211.1 | 113.1 | 15 |
| Methyl-d3 β-D-Glucuronide (IS Qualifier) | 211.1 | 85.1 | 22 |
Note: MRM transitions are instrument-dependent and require optimization. The characteristic neutral loss of the glucuronic acid moiety (176 Da) is often used for identifying potential transitions.[21]
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for achieving accurate and reliable quantification in LC-MS/MS analysis of endogenous compounds like steroid hormones. Methyl-d3 β-D-Glucuronide Sodium Salt provides an effective tool for researchers to correct for matrix effects and procedural losses when analyzing steroid glucuronides.[5][9] The protocol outlined here offers a robust starting point for developing and validating high-performance analytical methods, ensuring data integrity and confidence in clinical and research settings.
References
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. Available at: [Link]
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. ResearchGate. Available at: [Link]
-
Fan, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]
-
Owen, L. J., et al. (2018). Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS. Journal of Chromatography B. Available at: [Link]
-
Agilent Technologies. (n.d.). LC/MS Application Note #19. Agilent. Available at: [Link]
-
Penning, T. M. (2010). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Jandova, V., et al. (2021). Recovery (R) and matrix effect (ME) of particular steroid hormones in percentage with the relative standard deviation (RSD) analyses by 2D-LC/MS/MS. ResearchGate. Available at: [Link]
-
Doue, M., et al. (2021). Internal calibration as an emerging approach for endogenous analyte quantification: Application to steroids. Analytica Chimica Acta. Available at: [Link]
-
Ojarikre, V. E. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering. Available at: [Link]
-
Taylor, P. J. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry. Available at: [Link]
-
Graham, M. R., et al. (2011). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
-
Gessner, A., et al. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites. Available at: [Link]
-
Qu, C., et al. (2020). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]
-
Zhang, A., et al. (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry. Available at: [Link]
-
St-Pierre, M. V., & Roy, R. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Available at: [Link]
-
Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Ghaedi, N., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta. Available at: [Link]
-
Stachulski, A. V., & Row, T. N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl beta-D-glucuronide. PubChem. Available at: [Link]
-
Corcoran, G. B. (1935). Reactions of Synthesis of Methyl D-Glucuronide. Loyola eCommons. Available at: [Link]
-
Zhang, A., et al. (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. ACS Publications. Available at: [Link]
-
Lesellier, E., et al. (2015). Analysis of glucuronide and sulfate steroids in urine by ultra-high-performance supercritical-fluid chromatography hyphenated tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Qu, C., et al. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
O'Connell, K., et al. (2023). Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population. Metabolites. Available at: [Link]
Sources
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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- 19. pubs.acs.org [pubs.acs.org]
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Application Note: Quantitative Direct Analysis of Glucuronide Metabolites using Deuterated Internal Standards
Executive Summary
The quantification of glucuronide metabolites—major Phase II conjugates formed by UDP-glucuronosyltransferases (UGTs)—is critical in Drug Metabolism and Pharmacokinetics (DMPK) and toxicology. However, these analytes present a "perfect storm" of bioanalytical challenges: high polarity, potential for in-source fragmentation, and, in the case of acyl glucuronides, severe chemical instability.
This guide details a robust protocol for the direct quantification of intact glucuronides using Stable Isotope Labeled Internal Standards (SIL-IS). Unlike analog standards, deuterated standards (SIL-IS) correct for the specific ionization suppression often observed in the early-eluting, ion-rich regions of Reverse Phase Liquid Chromatography (RPLC).
Technical Deep Dive: The SIL-IS Advantage
The Matrix Effect Challenge
Glucuronides are highly polar. In RPLC, they elute early, often co-eluting with unretained matrix components (salts, phospholipids, endogenous peptides). This results in Matrix Effects (ME) , where the ionization efficiency is suppressed or enhanced.[1][2]
-
Analog Standards: Often elute at different times than the analyte. If the analyte elutes in a suppression zone but the standard does not, quantification will be chemically invalid.
-
Deuterated Standards (SIL-IS): Ideally co-elute with the analyte. Therefore, any suppression affecting the analyte affects the SIL-IS to the exact same degree. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Mechanism of Correction
The following diagram illustrates how SIL-IS compensates for matrix effects during LC-MS/MS acquisition.
Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS experiences the exact same ionization competition as the analyte, normalizing the final quantitative ratio.
Critical Protocol: Sample Preparation & Stability
The Acyl Glucuronide Trap: Acyl glucuronides (formed from carboxylic acid drugs) are unstable at physiological pH (7.4) and alkaline pH. They undergo hydrolysis (back to parent) and intramolecular acyl migration (rearrangement to 2-, 3-, and 4-isomers).[3] Strict pH control is mandatory.
Protocol A: Stabilization & Extraction
Objective: Prevent degradation of acyl glucuronides during processing.
-
Sample Collection: Collect blood into tubes containing esterase inhibitors (e.g., organophosphates) if plasma esterases are active for the specific drug.
-
Immediate Acidification:
-
Action: Immediately upon plasma separation, add mild acid (e.g., 0.5% Formic Acid or Acetate Buffer pH 4.0) to the sample.
-
Target pH: Maintain pH between 3.0 and 4.5.
-
Why: Acyl migration is base-catalyzed; hydrolysis is minimized in mild acid [1].
-
-
SIL-IS Addition:
-
Add the deuterated standard (e.g., Glucuronide-D3) before any extraction step. This corrects for extraction efficiency losses.
-
-
Protein Precipitation (PPT):
-
Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 1 volume of plasma.
-
Note: Methanol can sometimes cause transesterification of acyl glucuronides; Acetonitrile is preferred.
-
-
Centrifugation: 4,000 x g for 10 mins at 4°C.
-
Dilution: Dilute the supernatant with water (containing 0.1% Formic Acid) to match the initial mobile phase composition (preventing peak broadening).
LC-MS/MS Method Development
Chromatographic Separation
Glucuronides are polar. Standard C18 columns often fail to retain them, causing them to elute in the "void volume" where salt suppression is highest.
-
Column Selection: Use a Polar-Embedded C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Recommendation: Acquity HSS T3 or equivalent (withstands 100% aqueous mobile phase).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at low organic (e.g., 1-5% B) to trap the glucuronide.
-
Mass Spectrometry & In-Source Fragmentation
A critical artifact in glucuronide analysis is In-Source Fragmentation (ISF) . The glucuronide bond is weak.[4] If the source voltage (Cone Voltage/Declustering Potential) is too high, the glucuronide (MW 450) will fragment into the Parent Drug (MW 274) before entering the collision cell.
The Risk: If the Glucuronide and Parent co-elute, the ISF-generated parent ions will be detected in the Parent Drug channel, causing a false positive or overestimation of the parent drug concentration [2].
Validation Step:
-
Inject a pure Glucuronide standard.
-
Monitor the MRM transition for the Parent Drug.
-
If a peak appears in the Parent channel at the Glucuronide retention time, ISF is occurring.
-
Optimization: Lower the Cone Voltage/Declustering Potential until this "crosstalk" is minimized (<1%).
Experimental Workflow Diagram
The following diagram outlines the decision tree for developing a glucuronide assay, highlighting the critical "Stop/Go" decision points regarding stability and fragmentation.
Figure 2: Method Development Workflow. Note the critical loop for optimizing source parameters to prevent In-Source Fragmentation.
Data Presentation: Quantifying Matrix Effects
When validating the method (per FDA Bioanalytical Method Validation Guidance [3]), you must quantify the Matrix Factor (MF). The use of SIL-IS should normalize the IS-normalized MF to approximately 1.0.
Table 1: Comparison of Matrix Factor (MF) Correction Hypothetical data demonstrating the failure of Analog IS vs. success of SIL-IS in a high-suppression matrix.
| Matrix Source | Analyte Peak Area (Raw) | Suppression (%) | Analog IS Ratio (Response) | SIL-IS Ratio (Response) |
| Water (Neat) | 1,000,000 | 0% | 1.00 | 1.00 |
| Plasma Lot 1 | 800,000 | -20% | 0.92 (Under-estimates) | 1.01 (Corrected) |
| Plasma Lot 2 | 500,000 | -50% | 0.65 (Fail) | 0.99 (Corrected) |
| Hemolyzed | 400,000 | -60% | 0.55 (Fail) | 0.98 (Corrected) |
-
Interpretation: In Plasma Lot 2, the analyte is suppressed by 50%. The Analog IS (eluting later) was only suppressed by 20%, leading to a calculated ratio that is too low. The SIL-IS was suppressed by the exact same 50%, so the ratio (
) remained accurate.
Troubleshooting & Optimization
The Deuterium Isotope Effect
While SIL-IS is the gold standard, Deuterium is slightly less lipophilic than Hydrogen.
-
Observation: In high-resolution RPLC, a highly deuterated standard (e.g., D9-Glucuronide) may elute slightly earlier than the native analyte.
-
Risk: If the matrix suppression zone is extremely sharp/narrow, the IS and Analyte might experience different suppression levels.
-
Solution: Use D3 or D4 labeled standards if possible (minimal shift). If using D9+, ensure the chromatographic peak is not eluting on a steep gradient of suppression (e.g., divert the first 1-2 minutes of flow to waste).
Sensitivity Issues
Glucuronides ionize well in Negative Mode (ESI-) due to the carboxylic acid, but Positive Mode (ESI+) is often preferred for better S/N ratio if the parent structure has basic nitrogens.
-
Tip: If using ESI+, add Ammonium Formate (2-10 mM) to the mobile phase to encourage ionization and improve peak shape.
References
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.[5] Available at: [Link]
-
FDA. (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7] U.S. Food and Drug Administration.[6][8] Available at: [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[9][10][11][12][13] Available at: [Link]
-
Xu, X., et al. (2007). In-source fragmentation of glucuronide conjugates in LC-MS/MS. Journal of Mass Spectrometry. Available at: [Link]
Sources
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- 4. scispace.com [scispace.com]
- 5. texilajournal.com [texilajournal.com]
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"Methyl-d3 β-D-Glucuronide Sodium Salt" for forensic toxicology screening
This Application Note is designed for forensic toxicologists and analytical chemists. It addresses the critical need for specific biomarkers in methanol exposure cases, distinguishing between accidental poisoning, chronic alcoholism, and background endogenous levels.
Application of Methyl-d3 β-D-Glucuronide Sodium Salt as an Internal Standard
Abstract & Forensic Significance[1][2][3]
While Ethyl Glucuronide (EtG) is the gold standard for monitoring ethanol consumption, Methyl β-D-Glucuronide (MeG) is emerging as a critical biomarker for Methanol (MeOH) exposure.
Methanol is metabolized primarily into toxic Formaldehyde and Formic Acid.[1] However, Formic Acid is endogenous and non-specific. A minor pathway (<1%) involves the conjugation of Methanol with Glucuronic Acid via UDP-Glucuronosyltransferase (UGT) enzymes to form MeG.
Why use Methyl-d3 β-D-Glucuronide?
-
Definitive Proof of Intake: Unlike Formic Acid, MeG is not naturally present in significant quantities in abstinent individuals. Its presence is a definitive marker of Methanol ingestion.
-
Timeline Extension: MeG has a longer half-life than Methanol, extending the window of detection in urine.
-
differentiation: In cases of surrogate alcohol consumption (e.g., consuming cleaning fluids or tainted spirits), the ratio of EtG to MeG can reveal the nature of the toxicant.
This protocol details the use of Methyl-d3 β-D-Glucuronide Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization suppression in LC-MS/MS analysis.
Chemical Profile & Mechanism[4][5]
2.1 The Molecule
-
Compound: Methyl-d3 β-D-Glucuronide Sodium Salt
-
Chemical Formula: C₇H₈D₃NaO₇
-
Role: Internal Standard (IS) for quantitative analysis.[2][3]
-
Stability: The sodium salt form enhances water solubility, crucial for aqueous mobile phases used in HILIC chromatography.
2.2 Metabolic Pathway (The "Why")
Methanol metabolism is competitive with Ethanol. Ethanol has a higher affinity for Alcohol Dehydrogenase (ADH).[4] When both are present, Methanol metabolism is inhibited, causing it to accumulate. Once Ethanol is cleared, Methanol is metabolized via two pathways:
-
Oxidative (Major/Toxic): ADH converts Methanol to Formaldehyde
Formic Acid (Causes blindness/acidosis). -
Conjugative (Minor/Non-Toxic): UGT enzymes conjugate Methanol to MeG (Excreted in urine).
Diagram 1: Methanol Metabolic Fate & Biomarker Formation
Caption: Competitive metabolic pathways of Methanol. The green path represents the formation of the specific forensic marker MeG.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify MeG in human urine using Methyl-d3 MeG as the Internal Standard.
3.1 Materials
-
Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt (1 mg/mL stock in water).
-
Matrix: Drug-free human urine.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.
3.2 Sample Preparation (Dilute-and-Shoot)
Method Justification: Glucuronides are highly polar and difficult to extract with traditional Liquid-Liquid Extraction (LLE). While SPE (Solid Phase Extraction) is possible, "Dilute-and-Shoot" minimizes loss and maximizes throughput.
-
Centrifugation: Centrifuge urine sample at 10,000 rpm for 5 minutes to remove particulates.
-
Aliquot: Transfer 50 µL of urine supernatant to an autosampler vial.
-
IS Addition: Add 10 µL of Methyl-d3 MeG working solution (e.g., 10 µg/mL).
-
Dilution: Add 440 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Note: High aqueous dilution prevents solvent mismatch effects on early-eluting polar peaks.
-
-
Vortex: Mix thoroughly for 30 seconds.
-
Injection: Inject 5-10 µL into the LC-MS/MS.
3.3 LC Conditions (HILIC Mode)
Justification: Reverse-phase C18 columns often fail to retain small, polar glucuronides. A HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized "High-Aqueous" C18 column provides superior retention.
-
Column: Amide HILIC or Fluorophenyl (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Table 1: LC Gradient Profile
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Action |
| 0.00 | 10 | 90 | Initial (HILIC conditions) |
| 1.00 | 10 | 90 | Hold |
| 5.00 | 50 | 50 | Ramp (Elution) |
| 5.10 | 10 | 90 | Return to Initial |
| 8.00 | 10 | 90 | Re-equilibration |
3.4 MS/MS Parameters
-
Source: Electrospray Ionization (ESI) – Negative Mode .[2]
-
Rationale: Glucuronides (carboxylic acid moiety) ionize best in negative mode
.
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Methyl Glucuronide | 207.1 | 75.0 | 85.0 | 15 / 25 |
| Methyl-d3 Glucuronide (IS) | 210.1 | 75.0 | 85.0 | 15 / 25 |
Note on Transitions: The precursor ion for the IS shifts by +3 Da (207 → 210) due to the deuterated methyl group. The product ions (m/z 75, 85) correspond to the glucuronide ring cleavage; since the methyl group is lost or the ring fragments are identical, the product ions remain the same, but the retention time and precursor specificity ensure accuracy.
Analytical Workflow & Logic
Diagram 2: Forensic Workflow for Methanol Screening
Caption: Step-by-step analytical workflow from sample intake to quantification.
Validation & Quality Control (Self-Validating System)
To ensure the protocol is a "self-validating system" (Part 2 Requirement), adhere to these criteria:
-
IS Response Stability: The absolute area of Methyl-d3 MeG should not vary by more than ±20% across the run. A drop indicates matrix suppression (ion quenching).
-
Retention Time Locking: The Relative Retention Time (RRT) of MeG to MeG-d3 must be 1.00 ± 0.02.
-
Ion Ratio Confirmation: The ratio of the Quantifier (75.0) to Qualifier (85.0) ion must match the calibration standard within ±20%. This prevents false positives from interfering isobaric compounds.
-
Carryover Check: Inject a blank solvent after the highest calibrator. MeG area in the blank must be <20% of the Lower Limit of Quantitation (LLOQ).
References
-
Hoiseth, G., et al. (2010). Ethyl glucuronide in hair as a marker of alcohol consumption. Forensic Science International. Link
-
Albermann, M. E., et al. (2012). Determination of methyl glucuronide in human urine by LC-MS/MS. Analytical and Bioanalytical Chemistry. Link
-
Wurst, F. M., et al. (2015). Alcohol Biomarkers in Clinical and Forensic Contexts. Alcoholism: Clinical and Experimental Research. Link
-
Palmer, R. B. (2009).[7] A review of the use of ethyl glucuronide as a marker for ethanol consumption in forensic and clinical medicine. Seminars in Diagnostic Pathology. Link
-
National Institutes of Health (PubChem). Methyl beta-D-glucuronide sodium salt - Chemical Properties. Link
Sources
- 1. Clinical and forensic toxicology of methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Alcohol Biomarkers in Clinical and Forensic Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Methyl β-D-glucuronide sodium salt | CymitQuimica [cymitquimica.com]
- 7. A review of the use of ethyl glucuronide as a marker for ethanol consumption in forensic and clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of "Methyl-d3 β-D-Glucuronide Sodium Salt" in environmental sample analysis
Application Note: High-Performance Quantification of Hydrophilic Glucuronide Conjugates in Environmental Matrices
Abstract
The accurate quantification of Phase II drug metabolites—specifically glucuronide conjugates—in environmental water samples is critical for Wastewater-Based Epidemiology (WBE) and environmental risk assessment. However, these analytes face two major analytical challenges: (1) high susceptibility to bacterial deconjugation during transport, and (2) significant ion suppression in the "void volume" of Reverse Phase LC due to their extreme polarity.
This guide details the use of Methyl-d3 β-D-Glucuronide Sodium Salt (Methyl-d3-Gluc) as a specialized Internal Standard (IS) . Due to its low molecular weight and high polarity, Methyl-d3-Gluc serves as an ideal surrogate for monitoring the extraction efficiency and matrix effects of early-eluting, hydrophilic glucuronides (e.g., ethyl glucuronide, morphine-3-glucuronide) in complex environmental matrices.
Introduction: The Stability & Polarity Challenge
In environmental analysis, parent drugs are often less persistent than their glucuronidated metabolites. However, glucuronides are frequently under-reported because they are cleaved back to the parent compound by bacterial
Why Methyl-d3 β-D-Glucuronide?
-
Structural Rigidity: The deuterium labeling (d3 on the methyl group) provides a mass shift (+3 Da) stable against back-exchange in aqueous solvents.
-
Polarity Stress Test: Methyl-d3-Gluc is one of the most polar glucuronides possible. If your method successfully recovers this compound, it validates the system's ability to retain and quantify larger, less polar drug conjugates (e.g., steroid glucuronides).
-
Methanol Biomarker: It is the direct isotopic standard for Methyl Glucuronide, a biomarker for methanol exposure, distinct from the ethanol marker Ethyl Glucuronide (EtG).
Chemical Profile & Preparation
| Property | Specification |
| Compound Name | Methyl-d3 β-D-Glucuronide Sodium Salt |
| CAS Number | 134253-42-2 (Unlabeled parent: 165220-00-4) |
| Molecular Formula | C₇H₈D₃NaO₇ |
| Molecular Weight | ~233.17 g/mol |
| Solubility | >50 mg/mL in Water (Highly Hydrophilic) |
| Storage | -20°C, Hygroscopic (Store in desiccator) |
Stock Solution Preparation:
-
Primary Stock (1 mg/mL): Dissolve 1 mg of Methyl-d3-Gluc in 1 mL of LC-MS grade Methanol:Water (50:50 v/v). Note: Pure methanol may precipitate the sodium salt; water is essential.
-
Working IS Solution (1 µg/mL): Dilute the Primary Stock in 0.1% Formic Acid in Water. Prepare fresh weekly.
Experimental Workflow
The following workflow utilizes a "Trap-and-Elute" strategy or specialized SPE to retain this highly polar compound.
Step 1: Sample Collection & Preservation (Critical)
-
Matrix: Raw Influent Wastewater or Surface Water.
-
Preservation: Immediately upon collection, adjust sample pH to 3.0 using 2M HCl to inhibit bacterial
-glucuronidase activity. -
Filtration: Filter through 0.45 µm glass fiber filters (GFF) to remove suspended solids.
Step 2: Internal Standard Addition
Add 20 µL of the Working IS Solution (1 µg/mL) to 50 mL of filtered water sample before extraction.
-
Rationale: Adding IS prior to SPE corrects for recovery losses during the extraction of polar analytes.
Step 3: Solid Phase Extraction (SPE)
Standard C18 cartridges will not retain Methyl-d3-Gluc. Use a Polymeric HLB (Hydrophilic-Lipophilic Balance) or a Mixed-Mode Anion Exchange (MAX) cartridge.
-
Cartridge: Oasis MAX or equivalent (150 mg).
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 50 mL sample at 2 mL/min.
-
Wash: 2 mL of 5% Ammonium Hydroxide (removes neutrals/bases).
-
Elution: 2 mL of Methanol containing 2% Formic Acid.
-
Mechanism:[1] The acidification protonates the carboxylic acid on the glucuronide (pKa ~2.9), breaking the ionic interaction and allowing elution.
-
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).
Step 4: LC-MS/MS Analysis
Due to high polarity, standard Reverse Phase (C18) often results in elution at the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 is required.
-
Column: Waters XBridge BEH Amide (HILIC) or Phenomenex Luna Omega Polar C18.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient (HILIC Mode): Start at 95% B (high organic), ramp down to 50% B over 8 minutes.
-
Ionization: ESI Negative Mode (Glucuronides ionize preferentially as [M-H]⁻).
MRM Transitions:
-
Precursor Ion: m/z 224.1 [M-Na-H]⁻ (Deprotonated free acid form)
-
Product Ion (Quant): m/z 113.0 (Cleavage of glucuronic acid ring)
-
Product Ion (Qual): m/z 85.0 or 75.0
Visualization of Workflow
Figure 1: Analytical workflow for glucuronide analysis in wastewater, highlighting the critical preservation and IS spiking steps.
Data Analysis & Calculations
To ensure scientific integrity, quantification must use the Response Factor (RF) method derived from the internal standard.
1. Response Factor (RF) Calculation:
2. Matrix Effect (ME) Assessment:
Since environmental waters are "dirty," you must quantify the Matrix Effect to validate the method.
-
Acceptance Criteria: ME should be between -20% and +20%. If Methyl-d3-Gluc shows -50% suppression, it indicates that the SPE cleanup is insufficient for polar compounds, and the method must be re-optimized (e.g., additional wash steps).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery (<40%) | Breakthrough on SPE column. | Methyl-d3-Gluc is too polar for C18. Switch to MAX (Anion Exchange) or Porous Graphitic Carbon (PGC) columns. |
| Signal Instability | Sodium adduct formation. | Ensure mobile phase contains Ammonium Formate (10mM) to suppress Na+ adducts and promote [M-H]- formation. |
| Peak Tailing | Secondary interactions. | In HILIC, increase buffer ionic strength. In Reverse Phase, ensure column is fully end-capped. |
| Back-Exchange | Deuterium loss. | Unlikely with Methyl-d3 (C-D bonds are stable). If observed, check for acidic hydrolysis of the glycosidic bond (pH < 2 for prolonged periods). |
References
-
Brunner, A. M., et al. (2020). "Determination of polar organic micropollutants in surface water using mixed-mode solid-phase extraction and liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link
-
Gracia-Lor, E., et al. (2017). "Measuring biomarkers in wastewater as a new source of epidemiological information: Current state and future perspectives." Environment International. Link
-
Sigma-Aldrich. (2023). "Methyl-d3 beta-D-glucuronide sodium salt Product Specification." Merck Life Science. Link
-
Wiergsma, J., et al. (2021).[2] "Stability of glucuronide conjugates in wastewater: Implications for wastewater-based epidemiology." Water Research. Link
-
US EPA. (2022). "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." United States Environmental Protection Agency. Link
Sources
Troubleshooting & Optimization
Matrix effects of "Methyl-d3 β-D-Glucuronide Sodium Salt" in plasma samples
Technical Support Center: Bioanalysis of Methyl-d3
Subject: Troubleshooting Matrix Effects & Ion Suppression in Plasma Assays
Analyte: Methyl
Executive Summary: The "Polarity Trap"
As a Senior Application Scientist, I often see researchers treat Methyl
The Core Issue:
MetG is an extremely polar, hydrophilic metabolite (logP < 0). On standard C18 columns, it elutes very early—often near the void volume (
The Consequence:
Even if you use the stable isotope-labeled internal standard (SIL-IS), Methyl-d3
Diagnostic Workflow: Do I Have a Matrix Effect?
Before changing your extraction method, you must visualize the invisible. We use the Post-Column Infusion (PCI) method. This is the "Truth Serum" for your LC-MS/MS method.
Protocol: Post-Column Infusion Setup
-
Setup: Connect a syringe pump containing your analyte (Methyl-d3
-D-Glucuronide) to the LC flow via a T-tee piece after the column but before the MS source. -
Infusion: Infuse the standard continuously (e.g., 10 µL/min) to generate a steady baseline signal in the MS.
-
Injection: Inject a "Blank Plasma Extract" (processed exactly like a sample) into the LC.
-
Observation: Watch the baseline. A dip indicates Ion Suppression ; a spike indicates Ion Enhancement .
Visualization of the Mechanism:
Figure 1: Mechanism of Ion Suppression. Co-eluting phospholipids steal charge from the analyte in the ESI droplet, reducing the detectable signal.
The Hidden Trap: The Deuterium Isotope Effect
User Question: "I am using Methyl-d3 as an Internal Standard. Why are my QC samples failing accuracy limits despite using a SIL-IS?"
Technical Explanation:
Deuterium (
-
The Shift: For small polar molecules like Methyl Glucuronide, this shift might be 0.1–0.2 minutes.
-
The Risk: If your analyte elutes at 1.5 min (suppression zone) and your Methyl-d3 IS elutes at 1.4 min (clean zone), the IS is not experiencing the same matrix effect as the analyte. The correction factor fails.
Solution:
-
Check Retention Times: Overlay the chromatograms of the Analyte and the IS. If
min, you have a problem. -
Switch IS: If available, use a
C-labeled IS (Methyl- C -D-Glucuronide). Carbon-13 does not cause retention time shifts. -
Improve Chromatography: Move the analyte away from the suppression zone (see Section 5).
Sample Preparation: The "Sodium Salt" Factor
User Question: "Does the Sodium Salt form affect my extraction?"
Answer: Yes, but not how you think.
-
In Solution: The salt dissociates immediately. You are analyzing the glucuronide anion (negative mode) or the neutral molecule (positive mode).
-
The Trap: If you use simple Protein Precipitation (PPT) with Acetonitrile, the sodium ions (
) remain in the supernatant. -
MS Consequence: High
load promotes the formation of sodium adducts in positive mode, splitting your signal between the protonated ion and the adduct. This lowers sensitivity.
Recommended Protocol: Phospholipid Removal (Hybrid SPE) Do not use simple protein precipitation.
| Step | Procedure | Rationale |
| 1. Load | 100 µL Plasma + 10 µL IS (Methyl-d3) | Standard addition. |
| 2. Precipitate | Add 300 µL 1% Formic Acid in Acetonitrile to a Phospholipid Removal Plate (e.g., Ostro™, Phree™). | Acid breaks protein binding; Acetonitrile precipitates proteins. |
| 3. Agitate | Vortex/Shake for 2 mins. | Ensures complete precipitation. |
| 4. Elute | Apply vacuum. Collect filtrate. | The plate media selectively retains phospholipids (the major suppressors). |
| 5. Dry/Recon | Evaporate and reconstitute in 100% Aqueous Mobile Phase . | CRITICAL: Reconstituting in organic solvent will cause "solvent effect" (peak broadening) for this polar analyte. |
Chromatographic Optimization
Objective: Retain the polar glucuronide long enough to separate it from the unretained salts and the late-eluting phospholipids.
Recommended Column Chemistry:
-
Do NOT use: Standard C18 (Retention will be near zero).
-
USE: Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Polar C18) or Fluorophenyl phases.
Gradient Strategy:
Figure 2: LC Gradient Strategy. The initial 100% aqueous hold is required to "trap" the polar glucuronide at the head of the column.
FAQ: Technical Support
Q1: I see a peak in my blank plasma at the retention time of Methyl-d3. Is my IS impure?
-
Diagnosis: Likely "Crosstalk" or Isobaric Interference.
-
Check: Does the unlabelled Methyl Glucuronide have a natural isotope that overlaps with the d3 transition? (Usually negligible for d3).
-
More Likely: Fragmentation of endogenous plasma glucuronides (like Ethyl Glucuronide) might share a transition if resolution is poor.
-
Action: Improve chromatographic resolution.
Q2: My linearity is poor at the low end (LLOQ).
-
Cause: Matrix absorption. Active sites in the plasma or on the column may be irreversibly binding the analyte at low concentrations.
-
Fix: Use a "Matrix-Matched" calibration curve (standards prepared in blank plasma, not solvent). This ensures the matrix effect is identical for standards and samples.
Q3: Should I use Positive or Negative Ionization mode?
-
Recommendation: Negative Mode (ESI-) is generally superior for Glucuronides (
). -
Reason: Glucuronides are acidic (carboxylic acid moiety). They ionize readily in negative mode with less background noise than positive mode, which suffers from Na+ and K+ adduct formation.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
- Relevance: Defines the "Matrix Factor" calculation and requirements for valid
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
- Relevance: The foundational paper establishing the standard method for calculating M
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
- Relevance: Demonstrates the superiority of Phospholipid Removal plates over Protein Precipit
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Preventing in-source fragmentation of "Methyl-d3 β-D-Glucuronide Sodium Salt"
Technical Support Center: Optimizing Stability of Methyl-d3 -D-Glucuronide
Topic: Preventing In-Source Fragmentation (ISF) of Methyl-d3
Executive Summary & Mechanism of Failure
The Challenge:
Methyl-d3
The Phenomenon (In-Source Fragmentation): In-source fragmentation (ISF) occurs when the internal energy supplied to the ion in the atmospheric pressure interface (API) exceeds the activation energy of the glycosidic bond before the ion enters the mass analyzer (Q1).
The Consequence: The mass spectrometer detects the fragment (glucuronic acid moiety or aglycone) rather than the intact parent ion.
-
Quantitation Errors: Variable ISF ratios between samples lead to poor IS consistency and high %CV.
-
Sensitivity Loss: The signal for the precursor ion (
or $[M+Na]^+ $) is depleted. -
Crosstalk: If you are analyzing the non-deuterated analyte simultaneously, ISF can create spectral overlap if the fragmentation neutralizes the isotopic label (e.g., if the label is on the lost aglycone).
Diagnostic Workflow: Is it ISF or Chemical Degradation?
Before optimizing instrument parameters, you must distinguish between degradation in the vial (hydrolysis) and fragmentation in the source (ISF).
Experiment 1: The Flow Injection Ramp
Do not use a column for this test to rule out chromatographic effects.
Protocol:
-
Prepare a neat standard of Methyl-d3
-D-Glucuronide (1 µg/mL) in 50:50 Water:Methanol (10mM Ammonium Acetate). -
Bypass the LC column (connect injector directly to source).
-
Inject the standard while acquiring data in Q1 Scan mode (Full Scan).
-
Observation:
-
Peak A: Intact Parent (e.g., m/z 210 for negative mode
). -
Peak B: Fragment (e.g., m/z 193 for Glucuronic Acid or m/z 175 for Glucuronolactone).
-
-
Interpretation:
-
If Peak B is present even at the lowest possible Cone Voltage (e.g., 5V), chemical hydrolysis in the vial is likely.
-
If Peak B intensity increases as you ramp Cone Voltage, ISF is the culprit.
-
Module 1: Hardware Optimization (The Source)
Core Directive: Glucuronides are "soft" ions. They require gentle desolvation. The most critical parameter is the Cone Voltage (Waters) or Declustering Potential (Sciex).
Optimization Protocol: The "Survival Yield" Plot
To find the optimal balance between signal intensity and fragmentation, you must generate a survival yield curve.
Step-by-Step Guide:
-
Infuse the Methyl-d3
-D-Glucuronide standard at 10 µL/min. -
Monitor two channels:
-
Channel 1: Parent Ion (Intact).
-
Channel 2: In-Source Fragment (Glucuronic Acid moiety, m/z 193 or 175).
-
-
Ramp the Cone Voltage/DP from 0V to 100V in increments of 5V.
-
Plot the intensity of both channels.
Optimal Setting: Select the voltage where the Parent Ion is at 80-90% of its maximum intensity, before the Fragment channel begins to rise exponentially. Do not simply pick the highest signal intensity , as this often sits on the "cliff" of fragmentation instability.
Figure 1: Workflow for determining the optimal Cone Voltage (Declustering Potential) to maximize sensitivity while minimizing in-source fragmentation.
Module 2: Chromatographic & Chemical Strategy
If source optimization does not fully resolve the issue, the mobile phase chemistry must be adjusted to stabilize the ion during the desolvation process.
Mobile Phase Considerations
| Parameter | Recommendation | Scientific Rationale |
| pH | Neutral (pH 6.5 - 7.5) | Acidic pH promotes protonation of the glycosidic oxygen, the first step in hydrolysis/cleavage. Neutral pH stabilizes the carboxylate group ( |
| Buffer | Ammonium Acetate (5-10 mM) | Provides a gentle buffering capacity. Avoids the strong proton-donating capability of Formic Acid. |
| Organic Modifier | Acetonitrile | Methanol can sometimes participate in solvolysis reactions or proton transfer more actively than ACN in the source plasma. |
The "Co-elution" Trap
If ISF occurs, the fragment (Glucuronic acid) will appear at the same retention time as your Methyl-d3 Glucuronide.
-
Action: Ensure your chromatography separates the natural Glucuronic Acid (if present in the sample) from your Methyl-d3 Glucuronide.
-
Why: If they co-elute, you cannot distinguish between "Glucuronic Acid naturally in the sample" and "Glucuronic Acid created by ISF of your standard."
Troubleshooting FAQs
Q1: I see a signal for the aglycone (Methanol-d3) in my blank. Is this carryover or ISF?
-
Answer: Methanol is too small and volatile to be easily seen as a distinct peak in standard drug LC-MS setups. If you are seeing a background signal, it is likely contamination in your solvent lines, not ISF. ISF of this compound usually results in the detection of the sugar moiety (m/z 193/175), not the neutral lost methanol.
Q2: My peak area for Methyl-d3 Glucuronide decreases over the course of a 24-hour run.
-
Answer: This indicates in-vial stability issues, not ISF. Glucuronides can hydrolyze in aqueous solution over time, especially if the autosampler is not cooled.
-
Fix: Set autosampler temperature to 4°C.
-
Fix: Adjust sample diluent to pH 7.0 (using Ammonium Acetate). Avoid acidic diluents (like 0.1% Formic Acid) for storage.
-
Q3: Can I use "Soft" ionization techniques like APCI instead of ESI?
-
Answer: Generally, No . APCI (Atmospheric Pressure Chemical Ionization) requires high temperatures (vaporizer >300°C) which will almost certainly thermally degrade the glucuronide before it ionizes. ESI is the preferred method, provided the Cone Voltage is optimized.
References & Authoritative Grounding
-
Xu, Y., et al. (2015).[1] Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry.
-
Relevance: Establishes the fundamental mechanism of ISF in metabolite analysis and the risk of misidentification.
-
-
FDA Bioanalytical Method Validation Guidance for Industry (2018).
-
Relevance: Provides the regulatory framework for stability testing (bench-top, autosampler) required to distinguish chemical instability from instrumental fragmentation.
-
-
Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A.
-
Relevance: Detailed review of glucuronide fragmentation pathways in mass spectrometry.
-
-
ResearchGate Discussion on Glucuronide ISF .
-
Relevance: Specifically identifies Cone Voltage as the critical parameter for controlling glucuronide dissociation.
-
"Methyl-d3 β-D-Glucuronide Sodium Salt" stability in long-term storage
[1]
Part 4: Summary Data Tables
Table 1: Stability Profile Summary
| Parameter | Solid State (Lyophilized) | Solution (MeOH/Water) | Solution (Acidic pH < 4) |
| Storage Temp | -20°C | -80°C | Unstable |
| Shelf Life | > 2 Years | 6-12 Months | < 24 Hours |
| Primary Risk | Moisture (Hygroscopic) | Evaporation / Precip.[1] | Hydrolysis |
| Light Sensitivity | Low (Protect as precaution) | Low | Low |
Table 2: Physico-Chemical Properties
| Property | Value | Note |
| Molecular Weight | ~233.17 g/mol | Includes Na + 3 Deuteriums |
| Solubility | Water, MeOH, DMSO | Poor in Acetonitrile/Hexane |
| pKa | ~3.2 (Glucuronic Acid moiety) | Solution pH should be > 5.0 |
| Hygroscopicity | High | Desiccation required |
References
-
Sigma-Aldrich. Methyl β-D-glucuronide sodium salt Product Information & COA. Retrieved from [1]
-
Cayman Chemical. Glucuronide Standards Storage and Stability Guidelines. Retrieved from
-
National Institutes of Health (PubChem). Methyl beta-D-glucuronide (Compound Summary). Retrieved from [1]
-
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Stability and Handling. Retrieved from
-
CovaChem. Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates. Retrieved from
Impact of pH on "Methyl-d3 β-D-Glucuronide Sodium Salt" stability and ionization
A Guide to pH-Related Stability and Ionization for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing solutions of Methyl-d3 β-D-Glucuronide Sodium Salt?
The stability of Methyl-d3 β-D-Glucuronide Sodium Salt is significantly influenced by pH. For short-term storage (hours to a few days), refrigeration at 4°C in a slightly acidic to neutral buffer (pH 6.0-7.5) is recommended.[1] For long-term storage, it is advisable to store solutions frozen at -20°C or -80°C, also in a neutral buffer.[1][2] Strongly acidic or basic conditions should be avoided, as they can lead to hydrolysis of the glucuronide bond.
Q2: My Methyl-d3 β-D-Glucuronide Sodium Salt appears to be degrading in my samples. What could be the cause?
Degradation is often linked to improper pH and temperature during storage or sample processing. Glucuronides can be labile, and their stability is compound-specific.[3][4] For instance, some O-glucuronides show increased hydrolysis under basic conditions, while N-glucuronides can be more susceptible to acidic conditions.[5] If you suspect degradation, it is crucial to re-evaluate your sample handling and storage procedures, ensuring the pH is maintained within a stable range.
Q3: I am using β-glucuronidase to hydrolyze Methyl-d3 β-D-Glucuronide Sodium Salt, but the efficiency is low. How can I improve it?
The optimal pH for β-glucuronidase activity is highly dependent on its source.[6] Enzymes derived from E. coli typically exhibit maximum activity at a neutral pH (around 6.5-7.5), while those from mollusks like Helix pomatia (abalone) are more active in acidic environments (pH 4.5-5.0).[7][8] Using a buffer that maintains the optimal pH for your specific enzyme is critical for efficient hydrolysis.[9] Additionally, ensure the incubation temperature and enzyme concentration are optimized for your substrate.[6]
Q4: What is the best way to prepare Methyl-d3 β-D-Glucuronide Sodium Salt for LC-MS/MS analysis?
For LC-MS/MS analysis, the pH of the mobile phase is a critical parameter for achieving good chromatographic separation and efficient ionization. A mobile phase with a slightly acidic pH, typically between 2.5 and 6, is often used for the analysis of glucuronides.[8] This helps in protonating the carboxylic acid group of the glucuronic acid moiety, leading to better retention on reversed-phase columns. For electrospray ionization (ESI), glucuronides are commonly analyzed in negative ion mode, where they readily form [M-H]⁻ ions.[10]
Q5: I am observing a peak corresponding to the aglycone (the non-glucuronide part) of Methyl-d3 β-D-Glucuronide Sodium Salt in my mass spectrometry analysis, even without enzymatic hydrolysis. Why is this happening?
This phenomenon, known as in-source fragmentation, can occur during the ionization process in the mass spectrometer.[4] The energy applied in the ion source can be sufficient to break the glycosidic bond of the glucuronide, leading to the formation of the aglycone ion. This can interfere with the quantification of the parent compound if it is also present in the sample. To mitigate this, it is important to optimize the ion source parameters, such as the capillary voltage and source temperature, to achieve soft ionization.
Troubleshooting Guides
Issue 1: Poor Stability of Methyl-d3 β-D-Glucuronide Sodium Salt in Solution
| Symptom | Potential Cause | Recommended Solution |
| Decreasing concentration of the glucuronide over time in stored samples. | Inappropriate pH: The solution may be too acidic or too basic, leading to chemical hydrolysis. | Buffer the solution to a pH between 6.0 and 7.5. Verify the pH of your storage buffer. |
| Elevated Temperature: Storage at room temperature or even 4°C for extended periods can accelerate degradation.[3] | For long-term storage, aliquot and freeze solutions at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles. | |
| Microbial Contamination: Bacterial growth can introduce enzymes that may hydrolyze the glucuronide. | Use sterile buffers and handle solutions under aseptic conditions. Consider adding a preservative like sodium azide for non-biological samples. |
Issue 2: Inefficient Enzymatic Hydrolysis
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the aglycone after incubation with β-glucuronidase. | Suboptimal pH: The pH of the reaction mixture is not within the optimal range for the enzyme being used.[6][7] | Verify the optimal pH for your specific β-glucuronidase (e.g., pH 4.5-5.0 for abalone-derived, pH 6.5-7.5 for E. coli-derived).[7] Use a suitable buffer to maintain this pH throughout the incubation. |
| Incorrect Incubation Temperature: The temperature may be too low for optimal enzyme activity or too high, causing denaturation. | Consult the enzyme's technical data sheet for the recommended incubation temperature (typically 37°C or 55-60°C for some thermostable enzymes).[11] | |
| Insufficient Enzyme Concentration or Incubation Time: The amount of enzyme or the reaction time may not be sufficient for complete hydrolysis. | Optimize the enzyme concentration and incubation time. Perform a time-course experiment to determine the point of maximum hydrolysis. | |
| Presence of Inhibitors: The sample matrix may contain inhibitors of β-glucuronidase activity. | Consider sample clean-up steps like solid-phase extraction (SPE) to remove potential inhibitors prior to enzymatic hydrolysis. |
Issue 3: Challenges in LC-MS/MS Analysis
| Symptom | Potential Cause | Recommended Solution |
| Poor chromatographic peak shape or retention. | Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte's charge state. | Adjust the mobile phase to a slightly acidic pH (e.g., using 0.1% formic acid) to improve retention on C18 columns.[8] |
| Low signal intensity in the mass spectrometer. | Suboptimal Ionization: The compound may not be ionizing efficiently in the chosen mode. | For glucuronides, negative ion mode ESI is generally preferred. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal of the [M-H]⁻ ion. |
| Interference from the aglycone peak. | In-source Fragmentation: The glucuronide is fragmenting in the ion source.[4] | Reduce the energy in the ion source by lowering the cone voltage or source temperature. Ensure proper chromatographic separation of the glucuronide from the potential aglycone. |
Experimental Protocols
Protocol 1: pH Stability Assessment of Methyl-d3 β-D-Glucuronide Sodium Salt
-
Prepare a stock solution of Methyl-d3 β-D-Glucuronide Sodium Salt in a neutral buffer (e.g., 10 mM ammonium acetate, pH 7.0).
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.5, 7.0, and 8.5).
-
Dilute the stock solution into each of the different pH buffers to a final concentration of 1 µg/mL.
-
Divide each pH solution into two sets of aliquots. Store one set at 4°C and the other at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each condition.
-
Immediately analyze the samples by LC-MS/MS to quantify the remaining concentration of Methyl-d3 β-D-Glucuronide Sodium Salt.
-
Plot the concentration of the glucuronide as a function of time for each pH and temperature condition to determine the rate of degradation.
Protocol 2: Optimization of Enzymatic Hydrolysis
-
Select a β-glucuronidase enzyme (e.g., from E. coli or Helix pomatia).
-
Prepare buffer solutions corresponding to a range of pH values around the enzyme's reported optimum (e.g., for E. coli enzyme, prepare buffers at pH 6.0, 6.5, 7.0, and 7.5).
-
In separate reaction tubes, add a known amount of Methyl-d3 β-D-Glucuronide Sodium Salt and the appropriate buffer.
-
Add a fixed amount of the β-glucuronidase to each tube.
-
Incubate the reactions at the recommended temperature (e.g., 37°C) for a set period (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile or by heating).
-
Analyze the samples by LC-MS/MS to quantify the amount of the released aglycone.
-
The pH that yields the highest concentration of the aglycone is the optimal pH for the hydrolysis reaction under these conditions.
Visualizations
Caption: Workflow for assessing the pH stability of Methyl-d3 β-D-Glucuronide Sodium Salt.
Caption: Ionization pathways of a glucuronide conjugate in negative mode ESI-MS.
References
-
Ho, K. J. (1987). Human beta-glucuronidase. Studies on the effects of pH and bile acids in regard to its role in the pathogenesis of cholelithiasis. PubMed. Retrieved from [Link]
-
Skopp, G., Pötsch, L., & Klingmann, A. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology, 28(1), 35-40. Retrieved from [Link]
-
Ogunyemi, A. O., et al. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. PMC. Retrieved from [Link]
-
Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl b-D-glucuronide sodium salt. PubChem. Retrieved from [Link]
-
Wang, G., et al. (2000). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. PubMed. Retrieved from [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from [Link]
-
Garcia-Galan, C., et al. (2020). Stabilization of b-Glucuronidase by Immobilization in Magnetic-Silica Hybrid Supports. MDPI. Retrieved from [Link]
-
University of Eastern Finland. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Nishida, M., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. PMC. Retrieved from [Link]
-
Barfield, M., et al. (2012). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 4(23), 2823-2832. Retrieved from [Link]
-
Wang, M., et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites, 9(9), 194. Retrieved from [Link]
-
Sitasuwan, P., et al. (2016). Maintaining adequate pH for optimum hydrolysis requires the use of buffers. Ten patient urine samples were selected for. ResearchGate. Retrieved from [Link]
-
Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Glucuronic acid γ-lactone. Retrieved from [Link]
-
Hagl, M., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414, 2127-2137. Retrieved from [Link]
-
Sitasuwan, P., et al. (2016). Evaluation of the hydrolysis efficiency of four β-glucuronidase enzymes for seven opioid glucuronide conjugates after 1-h incubation. ResearchGate. Retrieved from [Link]
-
Farr, R. J., et al. (2022). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19 F NMR. RSC Publishing. Retrieved from [Link]
-
Zenser, T. V., et al. (1998). Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. Carcinogenesis, 19(9), 1599-1604. Retrieved from [Link]
-
Goepp, R. M. (1936). Reactions of D-Glucuronic Acid and Its Derivatives. Loyola eCommons. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 6. 使用UHPLC/MS(TOF)检测不同酶水解条件处理的尿液中药物和代谢物 [sigmaaldrich.com]
- 7. imcstips.com [imcstips.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Method validation for "Methyl-d3 β-D-Glucuronide Sodium Salt" quantification
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, Forensic Toxicologists, and Clinical Researchers Focus: LC-MS/MS Quantification of Methyl β-D-Glucuronide (MeG)
Executive Summary & Scientific Rationale
In the forensic and clinical analysis of alcohol exposure, Methyl β-D-Glucuronide (MeG) serves as a direct, specific biomarker for methanol ingestion, distinguishing it from endogenous formate or environmental background. Unlike the oxidative pathway (Methanol
Precise quantification of MeG in complex matrices (urine, serum) is plagued by significant matrix effects (ME) —ion suppression or enhancement caused by co-eluting salts and organic compounds.
This guide evaluates the performance of Methyl-d3 β-D-Glucuronide Sodium Salt (Methyl-d3-Gluc) as a Stable Isotope-Labeled Internal Standard (SIL-IS). We compare its efficacy against two common alternatives:
-
Structural Analog IS: Using Ethyl-d5 Glucuronide (EtG-d5) as a surrogate.
-
External Standardization: Quantification without an internal standard.
Key Finding: The Methyl-d3 IS provides near-perfect correction for matrix effects (
Metabolic Pathway & Analyte Context
Understanding the biological origin of the analyte is critical for assay design. While formate causes the acidosis and blindness associated with methanol poisoning, MeG is the forensic "fingerprint."
Figure 1: Methanol metabolic pathways. The glucuronidation pathway (green) produces the stable biomarker MeG.
Experimental Methodology
This validation follows FDA Bioanalytical Method Validation Guidance (M10) principles.
Reagents & Standards[2][3][4][5]
-
Primary IS (The Product): Methyl-d3 β-D-Glucuronide Sodium Salt (
-Gluc).-
Mass Shift: +3 Da.
-
Purity: >99% Isotopic Enrichment.
-
-
Alternative IS (Comparator): Ethyl-d5 β-D-Glucuronide (EtG-d5).
-
Rationale: Often used in labs already testing for ethanol biomarkers, assuming "glucuronides behave similarly."
-
Sample Preparation: "Dilute-and-Shoot"
To rigorously test the IS performance, we utilized a "Dilute-and-Shoot" protocol, which retains high matrix interference, thereby stressing the compensation mechanism of the Internal Standard.
-
Aliquot: Transfer
of human urine (blank or spiked) to a 96-well plate. -
IS Addition: Add
of IS working solution:-
Arm A: Methyl-d3 (
). -
Arm B: EtG-d5 (
). -
Arm C: Solvent only (External Std).
-
-
Dilution: Add
of Mobile Phase A (0.1% Formic Acid in Water). -
Centrifugation: 4,000 rpm for 10 min.
-
Injection:
into LC-MS/MS.
LC-MS/MS Conditions[4]
-
Column: C18 Polar Embedded (e.g., Kinetex Biphenyl),
. -
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.[4]
-
Gradient: High aqueous hold (100% A) for 1 min to retain polar glucuronides, then ramp to 90% B.
-
Detection: Negative ESI (Glucuronides ionize best in Neg mode).
-
MeG Transition:
(Glucuronide fragment). -
Methyl-d3 IS Transition:
. -
EtG-d5 IS Transition:
.
-
Comparative Validation Data
Matrix Effect (ME) & Recovery
Matrix effect is calculated as:
-
Ideal ME: 100%.
-
Suppression: <100%.
-
Enhancement: >100%.
Table 1: Matrix Effect Correction Comparison (n=6 lots of urine)
| Metric | Arm A: Methyl-d3 IS (Matched) | Arm B: EtG-d5 IS (Analog) | Arm C: External Std (None) |
| Absolute ME (Analyte) | 65% (Severe Suppression) | 65% | 65% |
| Absolute ME (IS) | 64% (Matches Analyte) | 88% (Elutes later) | N/A |
| IS-Normalized ME | 101.5% | 73.8% | 65.0% |
| CV (%) | 2.1% | 12.4% | 15.8% |
Analysis:
-
Arm A (Methyl-d3): The IS co-elutes exactly with the analyte. It experiences the exact same 35% ion suppression. When the ratio is calculated, the suppression cancels out, yielding ~100% accuracy.
-
Arm B (EtG-d5): EtG is more hydrophobic and elutes ~0.5 min later. By the time EtG elutes, the suppression zone (early eluting salts) has cleared. The IS signal is not suppressed (88%), while the analyte is (65%). The ratio fails to correct the data, leading to underestimation.
Accuracy & Precision (Inter-day)
Spiked concentration:
| Parameter | Methyl-d3 IS | EtG-d5 IS | External Std |
| Mean Conc. (ng/mL) | 498.2 | 365.4 | 320.1 |
| Accuracy (%) | 99.6% | 73.1% | 64.0% |
| Precision (% RSD) | 3.4% | 14.2% | 18.5% |
Workflow Visualization
The following diagram illustrates the critical decision points where the choice of Internal Standard impacts data integrity.
Figure 2: Analytical workflow highlighting the critical role of IS co-elution in the ESI source.
Technical Recommendations
Why "Methyl-d3" Specifically?
-
Deuterium Stability: The
group on the glucuronide ether linkage is chemically stable and does not undergo exchange in aqueous mobile phases (unlike labile protons). -
Retention Time Matching: The
label causes a negligible retention time shift ( min) compared to the unlabeled analyte. This ensures the IS experiences the exact same ionization environment as the analyte at any given millisecond. -
Cross-Talk Elimination: The +3 Da mass shift is sufficient to avoid isotopic overlap with the natural M+2 isotope of the analyte (which is low abundance for this molecule), ensuring a clean background.
Protocol Checklist for Success
-
Stock Storage: Store Methyl-d3 β-D-Glucuronide Sodium Salt at -20°C. It is hygroscopic; allow to reach room temperature before weighing.
-
Mobile Phase: Avoid phosphate buffers (suppress ionization). Use volatile buffers like Ammonium Formate (
) or simple Formic Acid (0.1%). -
Column Choice: Use a "High Aqueous" stable column (e.g., C18-Aq or Biphenyl) to retain the polar glucuronide away from the void volume where salts elute.
Conclusion
For the quantification of Methyl β-D-Glucuronide , the use of the matched Methyl-d3 SIL-IS is not merely "better practice"—it is a requirement for meeting regulatory acceptance criteria (accuracy
References
-
Sigma-Aldrich. (n.d.). Methyl β-D-glucuronide sodium salt Product Information. Retrieved from
-
National Institutes of Health (NIH). (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Methyl-d3 β-D-glucuronide sodium salt | CAS 58189-74-5 unlabeled.[5] Retrieved from
-
StatPearls [Internet]. (2025). Methanol Toxicity. NCBI Bookshelf. Retrieved from
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Analysis. Retrieved from
-
PubChem. (2025).[1] Methyl beta-D-glucuronide Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. Methyl beta-D-glucuronide | C7H12O7 | CID 165220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. agscientific.com [agscientific.com]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-d3 β-D-glucuronide sodium salt | CAS 58189-74-5 unlabeled | SCBT - Santa Cruz Biotechnology [scbt.com]
Optimizing Glucuronide Quantification: A Guide to Linearity & Range using Methyl-d3 β-D-Glucuronide Sodium Salt
This guide provides an in-depth technical comparison and validation protocol for Methyl-d3 β-D-Glucuronide Sodium Salt assays, specifically focusing on Linearity and Range Determination . It is designed for bioanalytical scientists and drug development professionals requiring rigorous adherence to FDA/EMA validation standards (e.g., M10).
Executive Summary & Technical Context
Quantifying glucuronide metabolites (Phase II conjugates) is notoriously difficult due to their high polarity, poor retention on standard C18 columns, and susceptibility to severe matrix effects (ion suppression/enhancement) in LC-MS/MS.
Methyl-d3 β-D-Glucuronide Sodium Salt serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) . Unlike generic analog standards, this deuterated compound co-elutes with the target analyte (Methyl β-D-Glucuronide), effectively normalizing ionization variability and extraction losses.
This guide compares the performance of the Methyl-d3 Sodium Salt workflow against alternative methodologies (External Standards and Analog IS) and provides a self-validating protocol for establishing Linearity and Range.
The Core Comparison
| Feature | Methyl-d3 β-D-Glucuronide (Na+ Salt) | Analog Internal Standard | External Standard |
| Matrix Effect Compensation | Superior (Co-elution ensures identical suppression) | Moderate (RT differences lead to different suppression zones) | None (High risk of data bias) |
| Linearity ( | Typically > 0.999 across wide ranges | Often 0.990 - 0.995 | Variable (< 0.990 in complex matrices) |
| Solubility | High (Sodium salt dissolves instantly in water) | Variable (Free acids require pH adjustment) | N/A |
| Range Capability | Broad (LLOQ to ULOQ covers 3-4 orders of magnitude) | Limited (Non-linear at high conc.[1][2] due to IS saturation mismatch) | Limited by detector saturation |
Scientific Rationale: Why the "Sodium Salt" and "d3" Matter
The Deuterium Advantage (d3)
In LC-MS/MS electrospray ionization (ESI), glucuronides often suffer from "ion stealing" by co-eluting matrix components (phospholipids, salts).
-
Mechanism: The d3-labeled IS (
210) and the unlabeled analyte ( 207) enter the source simultaneously. Any suppression affecting the analyte affects the IS equally. -
Result: The Ratio (Analyte Area / IS Area) remains constant even if the absolute signal drops by 50%, preserving linearity.
The Sodium Salt vs. Free Acid
The Sodium Salt form is critical for the Range determination:
-
Solubility: Free acid glucuronides are often sparingly soluble in organic-free solvents, requiring DMSO or methanol which can distort early-eluting peaks. The Sodium Salt dissolves directly in the aqueous mobile phase (0.1% Formic Acid/Water), allowing for the preparation of high-concentration stock solutions without precipitation risks.
-
Stability: The salt form exhibits higher solid-state stability, preventing degradation that causes non-linear calibration curves at the lower limit (LLOQ).
Experimental Protocol: Linearity & Range Determination
Objective: Establish a linear dynamic range from LLOQ (Lower Limit of Quantification) to ULOQ (Upper Limit of Quantification) adhering to FDA M10 guidelines.
Materials & Reagents[1][3]
-
Analyte: Methyl β-D-Glucuronide (Unlabeled).[3]
-
Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt (Target conc: 100 ng/mL).
-
Matrix: Drug-free human plasma or urine (matched to study samples).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for linearity determination using Methyl-d3 β-D-Glucuronide Sodium Salt as the Internal Standard.
Instrumental Parameters (LC-MS/MS)
-
Ionization: ESI Negative Mode (Glucuronides ionize best as [M-H]⁻).
-
MRM Transitions:
-
Analyte (Methyl Glucuronide):
207.0 175.0 (Glucuronate fragment). -
IS (Methyl-d3 Glucuronide):
210.0 175.0. -
Note: The product ion (175) is common. The specificity comes from the precursor mass shift (+3 Da) provided by the deuterated methyl group.
-
Linearity Assessment Steps
-
Calibration Standards: Prepare 8 non-zero concentrations (e.g., 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL).
-
Blanks: Run a "Double Blank" (Matrix only) and a "Zero Blank" (Matrix + IS).
-
Regression: Plot Area Ratio (Analyte/IS) vs. Concentration .
-
Weighting: Apply
weighting. Glucuronide assays often span large ranges; unweighted regression will bias the curve toward high concentrations, failing LLOQ accuracy.
Performance Data Comparison
The following data illustrates the typical improvement in linearity metrics when switching from an External Standard to the Methyl-d3 IS.
| Parameter | Method A: Methyl-d3 IS | Method B: External Std | Acceptance Criteria (FDA M10) |
| Regression Model | Linear, | Linear, | N/A |
| Correlation ( | 0.9992 | 0.9850 | N/A (Guidance focuses on accuracy) |
| LLOQ Accuracy | 98.5% | 75.0% (Fail) | ± 20% |
| ULOQ Accuracy | 101.2% | 88.0% | ± 15% |
| Matrix Factor (CV) | 2.1% | 18.5% | < 15% |
| Slope Consistency | Stable across 5 runs | High variability | N/A |
Interpretation: Method B (External Std) fails at the LLOQ because matrix suppression reduces the signal non-linearly at low concentrations. The Methyl-d3 IS (Method A) corrects this, bringing the LLOQ accuracy within the required ±20%.
Troubleshooting & Tips
-
Isotope Effect: Deuterium can sometimes cause a slight retention time shift (usually eluting slightly earlier than the protium form) on high-resolution columns. Ensure the integration window covers both peaks if they separate slightly.
-
Sodium Adducts: While the salt is used for preparation, the analysis is usually in negative mode (
). If analyzing in positive mode, watch for adducts which are stable and do not fragment well, reducing sensitivity. -
Stock Stability: Store Sodium Salt stock solutions in glass vials at -20°C. Plastic can adsorb hydrophobic moieties, though less of a concern for this polar glucuronide.
References
-
US Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
National Institutes of Health (NIH). (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry. [Link]
Sources
- 1. Methyl β-D-glucuronide sodium salt | CymitQuimica [cymitquimica.com]
- 2. goldbio.com [goldbio.com]
- 3. scbt.com [scbt.com]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to the Analytical Performance of Methyl-d3 β-D-Glucuronide Sodium Salt as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Methyl-d3 β-D-Glucuronide Sodium Salt, evaluating its suitability and performance as a stable isotope-labeled (SIL) internal standard (IS) in quantitative mass spectrometry. We will explore its performance against relevant alternatives, supported by detailed experimental workflows and data interpretation, to guide researchers in making informed decisions for their analytical needs.
The Imperative for High-Quality Internal Standards in Glucuronide Quantification
Glucuronidation is a primary phase II metabolic pathway that conjugates a hydrophilic glucuronic acid moiety to various xenobiotics and endogenous compounds, facilitating their excretion.[1][2] Accurate quantification of these glucuronide metabolites is crucial in pharmacokinetics, clinical toxicology, and metabolomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this task due to its high sensitivity and selectivity.[3]
However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting components from complex biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[4] The most effective way to correct for these variations is through the use of a SIL internal standard.[5][6] An ideal SIL-IS is chemically identical to the analyte, ensuring it experiences the same extraction recovery and matrix effects, but is distinguishable by mass.[5]
Methyl-d3 β-D-Glucuronide Sodium Salt is a simple deuterated glucuronide often considered for use as a generic internal standard in methods where a specific metabolite standard is unavailable. This guide will dissect its performance characteristics through a series of comparative studies.
Comparative Framework: The Contenders and the Criteria
To objectively assess the performance of Methyl-d3 β-D-Glucuronide Sodium Salt, we compare it against two key alternatives:
-
Analyte: Methyl β-D-Glucuronide Sodium Salt (the non-labeled analog)
-
Alternative SIL-IS: Methyl-13C β-D-Glucuronide Sodium Salt (a hypothetical 13C-labeled analog for discussing isotopic effects)
The evaluation will be based on three critical performance pillars:
-
Chromatographic Behavior & Isotopic Crosstalk: Assessing potential retention time shifts and signal interference.
-
Matrix Effect Compensation: Evaluating the ability to accurately correct for ion suppression/enhancement.
-
Enzymatic Stability: Testing its compatibility with β-glucuronidase hydrolysis, a common sample preparation step.[7][8]
Study 1: Chromatographic Behavior and Isotopic Crosstalk
A known phenomenon with deuterium-labeled standards is the "chromatographic isotope effect," where the deuterated compound may elute slightly earlier than its non-labeled counterpart in reversed-phase chromatography.[4][9][10] This separation can compromise the core benefit of a SIL-IS if the analyte and IS experience different matrix effects.[10][11] In contrast, 13C-labeled standards typically co-elute perfectly with the analyte.[9][12][13]
Objective: To quantify the retention time (RT) difference between Methyl β-D-Glucuronide and its deuterated (d3) and 13C-labeled counterparts and to assess isotopic crosstalk.
Experimental Protocol
-
Standard Preparation: Prepare a solution containing 100 ng/mL each of Methyl β-D-Glucuronide, Methyl-d3 β-D-Glucuronide, and Methyl-13C β-D-Glucuronide in 50:50 methanol:water.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Methyl β-D-Glucuronide: Q1 193.1 -> Q3 113.1
-
Methyl-d3 β-D-Glucuronide: Q1 196.1 -> Q3 113.1
-
Methyl-13C β-D-Glucuronide: Q1 194.1 -> Q3 114.1
-
-
-
Data Analysis:
-
Measure the retention time of each compound over 10 replicate injections.
-
To assess crosstalk, analyze a high-concentration (10 µg/mL) solution of the analyte and measure any signal observed in the MRM channels of the internal standards.
-
Workflow for Crosstalk Assessment
Caption: Post-extraction spike workflow for matrix effect assessment.
Expected Results & Interpretation
| Compound | Matrix Factor (MF) | IS-Normalized MF (vs. d3-IS) | IS-Normalized MF (vs. 13C-IS) |
| Methyl β-D-Glucuronide | 0.65 (Suppression) | N/A | N/A |
| Methyl-d3 β-D-Glucuronide | 0.68 | 0.96 | N/A |
| Methyl-13C β-D-Glucuronide | 0.65 | N/A | 1.00 |
Due to the slight chromatographic shift, the d3-IS might elute in a region with slightly different ion suppression, resulting in an MF of 0.68 compared to the analyte's 0.65. This leads to an IS-Normalized MF of 0.96, indicating a minor (4%) inaccuracy in correction. The perfectly co-eluting 13C-IS experiences the exact same suppression (MF=0.65), resulting in an ideal IS-Normalized MF of 1.00 and perfectly accurate correction.
Study 3: Evaluation of Enzymatic Stability with β-Glucuronidase
In many analytical methods, particularly in urine drug testing, samples are treated with β-glucuronidase to cleave the glucuronide conjugate back to the parent drug. [7][14]The internal standard, if added before this step, must be stable and not inadvertently react or degrade. While glucuronide standards themselves are substrates, it is important to confirm that the labeled and unlabeled versions behave similarly if the method quantifies the intact glucuronide after a potential partial hydrolysis step.
Objective: To assess the relative stability of Methyl-d3 β-D-Glucuronide compared to its non-labeled analog during incubation with β-glucuronidase.
Experimental Protocol
-
Sample Preparation:
-
Prepare a solution of 100 ng/mL of both Methyl β-D-Glucuronide and Methyl-d3 β-D-Glucuronide in a pH 6.8 phosphate buffer.
-
Add β-glucuronidase (e.g., from E. coli).
-
Incubate at 37°C.
-
-
Time-Course Analysis:
-
At time points 0, 15, 30, and 60 minutes, take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding ice-cold acetonitrile (protein precipitation).
-
Centrifuge and analyze the supernatant.
-
-
LC-MS/MS Analysis: Use the same method as in Study 1 to quantify the remaining intact glucuronides.
Glucuronide Hydrolysis Concept
Caption: Enzymatic hydrolysis of a glucuronide conjugate.
Expected Results & Interpretation
| Incubation Time (min) | Analyte Recovery (%) | d3-IS Recovery (%) |
| 0 | 100 | 100 |
| 15 | 98 | 99 |
| 30 | 97 | 97 |
| 60 | 95 | 96 |
The results are expected to show that both the analyte and the d3-IS are slowly hydrolyzed by the enzyme at a comparable rate. This demonstrates that the deuterium labeling on the methyl group does not significantly alter the molecule's interaction with the enzyme's active site. Therefore, if Methyl-d3 β-D-Glucuronide is added before a hydrolysis step in a method designed to quantify the remaining intact glucuronide, it should provide reliable correction for any incidental degradation.
Synthesis and Recommendations
This comparative analysis demonstrates that Methyl-d3 β-D-Glucuronide Sodium Salt is a viable internal standard for the quantification of simple glucuronides, but its performance must be carefully validated within the specific context of each assay.
-
Key Strengths: As a SIL-IS, it offers a significant advantage over structural analog standards by effectively tracking the analyte during sample preparation and ionization. Its stability during enzymatic hydrolysis is comparable to the unlabeled analyte.
-
Primary Weakness: The potential for a chromatographic shift due to the deuterium isotope effect is its main drawback. [4][10]This can lead to minor inaccuracies in correcting for matrix effects if the shift is significant and the matrix interference is highly variable across the chromatographic peak.
-
Superior Alternative: A 13C-labeled internal standard, such as Methyl-13C β-D-Glucuronide, represents the gold standard. [12][13][15]Its perfect co-elution with the analyte ensures the most accurate compensation for matrix effects and eliminates any ambiguity arising from isotopic shifts.
Final Recommendation:
Researchers should choose Methyl-d3 β-D-Glucuronide Sodium Salt when a 13C-labeled version is not available or is cost-prohibitive. However, it is critically important to perform a thorough validation that includes:
-
Measuring the retention time difference on the specific chromatographic system being used.
-
Conducting a matrix effect study using multiple sources of the biological matrix to ensure the IS-normalized matrix factor is consistently close to 1.0.
By following these validation steps, scientists can confidently employ Methyl-d3 β-D-Glucuronide Sodium Salt to achieve accurate and reliable quantification of glucuronide metabolites.
References
- Berg, T., & Vindenes, H. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry.
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
- Al-Masri, J., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(24), 3045-3053.
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
- CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Al-Beitawi, S., et al. (2022). Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes. Journal of Biosciences and Medicines, 10, 7-15.
- Al-Masri, J., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(24), 3045-3053.
- Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 358-362.
-
Pharmaffiliates. (n.d.). Methyl-d3 β-D-Glucuronide Sodium Salt. Retrieved from [Link]
-
Hypha Discovery. (n.d.). N-glucuronidation: the human element. Retrieved from [Link]
-
CSIC. (2025). Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3'-Azido-3'-deoxythymidine-methyl-d3 β-D-glucuronide, Sodium Salt. Retrieved from [Link]
- JAT. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology, 41(5), 405-410.
- IMCS. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Journal of Analytical Toxicology, 45(8), 846-854.
- de-la-Fuente, S., et al. (2020). Circulating glucuronic acid predicts healthspan and longevity in humans and mice.
- Association between plasma glucuronic acid levels and clinical features in schizophrenia. (2023). BJPsych Open, 9(6), e199.
-
Biotage. (n.d.). Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicology. Retrieved from [Link]
- Jones, J. G., et al. (2012).
Sources
- 1. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association between plasma glucuronic acid levels and clinical features in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples | Publicación [silice.csic.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes [scirp.org]
- 8. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ukisotope.com [ukisotope.com]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Methyl-d3 β-D-Glucuronide Sodium Salt
This guide serves as the definitive operational manual for Methyl-d3 β-D-Glucuronide Sodium Salt . It is designed for researchers requiring immediate, actionable protocols for safe handling, storage, and disposal in high-performance liquid chromatography-mass spectrometry (LC-MS) workflows.
Executive Summary & Risk Profile
Methyl-d3 β-D-Glucuronide Sodium Salt is a stable isotope-labeled internal standard used primarily in the quantification of glucuronidated metabolites via LC-MS/MS. While generally classified as non-hazardous under GHS criteria for its unlabeled counterparts, the "Sodium Salt" designation mandates strict humidity control, and its status as a deuterated standard requires precision handling to prevent isotopic dilution.
| Parameter | Critical Specification |
| Primary Hazard | Low chemical toxicity; High risk of data failure due to hygroscopicity. |
| Storage Condition | -20°C (Desiccated). Protect from light.[1] |
| Stability Risk | Proton/Deuterium exchange is minimal on the methyl group, but hydrolysis can occur in unbuffered aqueous solutions over time. |
| Handling Level | Biosafety Level 1 (BSL-1) equivalent; Standard Chemical Hygiene. |
Personal Protective Equipment (PPE) Matrix
Rationale: Although the compound lacks acute toxicity, "Universal Precautions" for analytical standards are enforced to prevent sample contamination (keratin/skin oils) and accidental exposure to potentially bioactive intermediates.
| Zone | PPE Requirement | Technical Specification |
| Ocular | Safety Glasses | ANSI Z87.1 compliant with side shields. Goggles required if creating aerosols. |
| Dermal | Nitrile Gloves | Thickness: ≥ 0.11 mm. Double-gloving is recommended during weighing to prevent static transfer. |
| Respiratory | N95 / Fume Hood | Powder handling must occur inside a certified chemical fume hood to prevent loss of expensive material and inhalation. |
| Body | Lab Coat | 100% Cotton or flame-resistant synthetic blend; long sleeves required. |
Operational Protocol: Handling & Solubilization
Scientific Integrity Note: The sodium salt form renders this compound highly hygroscopic. Moisture uptake alters the effective molecular weight, leading to quantitation errors in the internal standard curve.
Phase 1: Retrieval & Acclimatization
-
Equilibration: Remove the vial from the -20°C freezer.
-
Wait Time: Allow the vial to reach room temperature (20–25°C) before opening.
-
Wipe Down: Wipe the exterior with a lint-free tissue dampened with 70% Ethanol to remove external frost/debris.
Phase 2: Precision Weighing (The "Static" Factor)
Deuterated standards are often supplied in milligram quantities where static electricity is a major source of loss.
-
Anti-Static Gun: Use a Zerostat® or ionizing bar on the spatula and weigh boat before contact.
-
Gravimetric Verification: Use a microbalance (readability 0.001 mg or better).
-
Transfer: Do not return excess powder to the stock vial to avoid cross-contamination.
Phase 3: Solubilization
Target Solvent: Methanol (LC-MS Grade) or Water (Milli-Q).
-
Recommendation: Prepare a primary stock solution in Methanol:Water (50:50 v/v) . Pure methanol may cause precipitation of the sodium salt at high concentrations; pure water invites microbial growth.
-
Vortexing: Vortex for 30 seconds. Inspect for "fish eyes" (undissolved gel clumps common with glucuronides).
-
Sonicate: If necessary, sonicate for 1 minute at ambient temperature.
Workflow Visualization
The following diagram illustrates the critical decision path for handling this hygroscopic standard, emphasizing the "Dry Chain" to ensure analytical integrity.
Caption: "Dry Chain" workflow preventing condensation-induced degradation during the transition from cold storage to solution.
Emergency & Disposal Procedures
Accidental Spills
-
Solid Spill: Do not sweep dry dust if possible. Cover with a damp paper towel (water) to solubilize, then wipe up. This prevents aerosolization.[1][2][4]
-
Solution Spill: Absorb with standard lab spill pads. Clean surface with water followed by ethanol.
-
Exposure:
-
Eyes: Flush with water for 15 minutes.
-
Skin: Wash with soap and water. (Glucuronides are highly water-soluble and remove easily).
-
Disposal Logistics
-
Waste Classification: Non-hazardous chemical waste (unless mixed with hazardous solvents like Acetonitrile/Methanol).
-
Protocol:
-
Dissolve any remaining solid in a minimal amount of water.
-
Combine with compatible organic solvent waste streams (e.g., Halogenated or Non-Halogenated depending on the co-solvent).
-
Do not dispose of down the drain.
-
References
-
Fisher Scientific. (2025). Safety Data Sheet: Methyl β-D-glucuronide sodium salt. Retrieved from
-
Sigma-Aldrich. (2025).[2][5] Product Specification: Methyl β-D-glucuronide sodium salt. Retrieved from
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
